molecular formula C8H13NO2 B2680142 1-Acetylpiperidine-3-carbaldehyde CAS No. 1082481-93-3

1-Acetylpiperidine-3-carbaldehyde

Cat. No.: B2680142
CAS No.: 1082481-93-3
M. Wt: 155.197
InChI Key: SYUMWXVBQIRTKG-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . Its structure features a piperidine ring that is substituted with an acetyl group and a formyl (aldehyde) group at the third position. This specific arrangement makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals . Recent research has highlighted the importance of piperidine carboxamide compounds, which are structurally related to 1-Acetylpiperidine-3-carbaldehyde, as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial activity in mouse models . This underscores the potential of such piperidine-based compounds in developing new therapeutic agents, particularly for infectious diseases. The aldehyde functional group in its structure is particularly useful for further chemical transformations, including condensation and cyclization reactions, to create more complex molecules for biological evaluation. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMWXVBQIRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidine-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a versatile, three-dimensional scaffold for molecular recognition.[2] 1-Acetylpiperidine-3-carbaldehyde is a functionalized piperidine derivative that holds significant promise as a building block in the synthesis of novel therapeutics. The presence of a reactive aldehyde group at the 3-position, combined with the N-acetylated piperidine core, offers a unique combination of functionalities for the elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, and the predicted physicochemical and spectroscopic properties of 1-Acetylpiperidine-3-carbaldehyde, highlighting its potential utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

Direct experimental data for 1-Acetylpiperidine-3-carbaldehyde is limited in the current scientific literature. However, by analyzing its constituent parts and related known compounds, we can predict its key physicochemical properties with a reasonable degree of accuracy.

PropertyPredicted ValueRationale and Supporting Data
Molecular Formula C₈H₁₃NO₂Based on its chemical structure.
Molecular Weight 155.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidThe isomeric 1-Acetylpiperidine-4-carbaldehyde is a colorless to pale-yellow liquid. The parent compound, 1-acetylpiperidine, is also a liquid at room temperature.[2]
Boiling Point > 200 °C (estimated)1-Acetylpiperidine has a boiling point of 99 °C at 3 Torr.[2] The addition of the polar carbaldehyde group is expected to significantly increase the boiling point at atmospheric pressure.
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Limited solubility in water.The N-acetyl group and the aldehyde introduce polarity, but the overall molecule retains significant nonpolar character.
Storage Store in an inert atmosphere, under refrigeration.Similar piperidine derivatives, especially aldehydes, can be sensitive to air and light.

Proposed Synthesis of 1-Acetylpiperidine-3-carbaldehyde

A plausible and efficient multi-step synthesis of 1-Acetylpiperidine-3-carbaldehyde can be envisioned starting from the readily available and inexpensive nicotinic acid (Vitamin B3). This synthetic route involves four key transformations:

  • Reduction of Nicotinic Acid to 3-Pyridinemethanol: This can be achieved through esterification of the carboxylic acid followed by reduction with a mild reducing agent like sodium borohydride.[3]

  • Hydrogenation of 3-Pyridinemethanol to 3-Piperidinemethanol: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation.

  • N-Acetylation of 3-Piperidinemethanol: The secondary amine of the piperidine ring is acetylated using acetic anhydride or acetyl chloride.

  • Oxidation of 1-Acetyl-3-piperidinemethanol to 1-Acetylpiperidine-3-carbaldehyde: A mild oxidation, such as the Swern oxidation, is employed to convert the primary alcohol to the desired aldehyde without over-oxidation to a carboxylic acid.

G cluster_0 Overall Synthetic Workflow Nicotinic Acid Nicotinic Acid 3-Pyridinemethanol 3-Pyridinemethanol Nicotinic Acid->3-Pyridinemethanol 1. Esterification 2. Reduction 3-Piperidinemethanol 3-Piperidinemethanol 3-Pyridinemethanol->3-Piperidinemethanol Catalytic Hydrogenation 1-Acetyl-3-piperidinemethanol 1-Acetyl-3-piperidinemethanol 3-Piperidinemethanol->1-Acetyl-3-piperidinemethanol N-Acetylation 1-Acetylpiperidine-3-carbaldehyde 1-Acetylpiperidine-3-carbaldehyde 1-Acetyl-3-piperidinemethanol->1-Acetylpiperidine-3-carbaldehyde Swern Oxidation

A proposed synthetic workflow for 1-Acetylpiperidine-3-carbaldehyde.
Experimental Protocols

Step 1 & 2: Synthesis of 3-Piperidinemethanol from Nicotinic Acid

A two-step, one-pot procedure can be employed for this transformation. First, nicotinic acid is esterified, and the resulting ester is subsequently reduced.

  • Materials: Nicotinic acid, Methanol, Concentrated Sulfuric Acid, Sodium Borohydride, Tetrahydrofuran (THF).

  • Protocol:

    • To a solution of nicotinic acid (1.0 eq) in methanol, cautiously add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux until the esterification is complete (monitored by TLC).

    • After cooling, neutralize the reaction mixture and extract the methyl nicotinate.

    • Suspend the crude methyl nicotinate and finely powdered sodium borohydride (excess) in THF.

    • Add methanol portion-wise to the suspension and reflux the reaction mixture for 24 hours.[3]

    • The pyridine ring is then reduced via catalytic hydrogenation using a suitable catalyst (e.g., PtO₂ or Rh/C) under a hydrogen atmosphere.

Step 3: N-Acetylation of 3-Piperidinemethanol

  • Materials: 3-Piperidinemethanol, Acetic Anhydride, Triethylamine (TEA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 4: Swern Oxidation of 1-Acetyl-3-piperidinemethanol

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[4]

G cluster_1 Swern Oxidation Mechanism DMSO DMSO Chlorosulfonium salt Chlorosulfonium salt DMSO->Chlorosulfonium salt Oxalyl Chloride -CO, -CO₂ 1-Acetyl-3-piperidinemethanol 1-Acetyl-3-piperidinemethanol Alkoxysulfonium salt Alkoxysulfonium salt 1-Acetyl-3-piperidinemethanol->Alkoxysulfonium salt Chlorosulfonium salt Sulfur ylide Sulfur ylide Alkoxysulfonium salt->Sulfur ylide Triethylamine 1-Acetylpiperidine-3-carbaldehyde 1-Acetylpiperidine-3-carbaldehyde Sulfur ylide->1-Acetylpiperidine-3-carbaldehyde [1,2]-elimination

Mechanism of the Swern oxidation.
  • Materials: 1-Acetyl-3-piperidinemethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

  • Protocol:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of 1-Acetyl-3-piperidinemethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

    • Stir for an additional 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and allow the reaction mixture to warm to room temperature over 1-2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-Acetylpiperidine-3-carbaldehyde.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Acetylpiperidine-3-carbaldehyde is expected to show characteristic signals for the N-acetyl group, the piperidine ring protons, and the aldehyde proton. Due to the restricted rotation around the amide C-N bond, some of the piperidine proton signals may appear as broadened or multiple peaks at room temperature.[5]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (CHO)9.6 - 9.8s1HThe aldehyde proton is highly deshielded and typically appears as a singlet in this region.
N-Acetyl (CH₃)~2.1s3HThe methyl protons of the acetyl group are expected to be a sharp singlet.
Piperidine (H2, H6)3.0 - 4.5 (broad)m2HProtons adjacent to the nitrogen are deshielded. Broadening is expected due to amide rotamers.
Piperidine (H3)2.5 - 2.8m1HThe proton at the 3-position is adjacent to the aldehyde group.
Piperidine (H4, H5)1.2 - 2.0m4HThe remaining piperidine ring protons will appear in the aliphatic region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (CHO)195 - 205The carbonyl carbon of an aldehyde is highly deshielded.[6]
Amide (C=O)168 - 172The carbonyl carbon of the N-acetyl group.
Piperidine (C2, C6)40 - 50Carbons adjacent to the nitrogen atom.
Piperidine (C3)50 - 60The carbon bearing the aldehyde group.
Piperidine (C4, C5)20 - 30The remaining piperidine ring carbons.
N-Acetyl (CH₃)~21The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
Aldehyde C-H Stretch2820-2850 and 2720-2750MediumTwo characteristic bands for the aldehyde C-H stretch.
Aliphatic C-H Stretch2850-2960Medium to StrongC-H stretching vibrations of the piperidine ring and acetyl methyl group.
Aldehyde C=O Stretch1720-1740StrongA strong, sharp absorption characteristic of a saturated aliphatic aldehyde.
Amide C=O Stretch1630-1660StrongA strong absorption for the tertiary amide carbonyl, typically at a lower wavenumber due to resonance.

Reactivity and Potential Applications in Drug Discovery

1-Acetylpiperidine-3-carbaldehyde is a versatile intermediate with two key points of reactivity: the aldehyde and the piperidine ring.

  • Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide array of chemical transformations, including:

    • Reductive Amination: To introduce diverse amine-containing substituents.

    • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

    • Aldol and Related Condensation Reactions: To build more complex carbon skeletons.

    • Oxidation: To the corresponding carboxylic acid.

    • Reduction: To the primary alcohol.

The ability to readily modify the aldehyde group makes this compound an excellent starting point for the generation of chemical libraries for high-throughput screening.

  • The N-Acetylpiperidine Scaffold: The piperidine ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous approved drugs. The N-acetyl group can influence the conformation of the piperidine ring and its interactions with biological targets. In some cases, the acetyl group can be removed to allow for further functionalization of the piperidine nitrogen.

Given the established importance of the piperidine moiety and the synthetic versatility of the aldehyde group, 1-Acetylpiperidine-3-carbaldehyde is a valuable tool for the synthesis of novel compounds with potential therapeutic applications in areas such as neurodegenerative diseases, oncology, and infectious diseases.

Conclusion

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • ACS Publications. (2006). Conformations of N-Acetyl-l-Prolinamide by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • ACS Omega. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]

  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST WebBook. [Link]

  • Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use.
  • CAS Common Chemistry. (n.d.). 1-Acetylpiperidine. [Link]

  • PubChemLite. (n.d.). 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

1-Acetylpiperidine-3-carbaldehyde: Comprehensive Synthesis Pathways and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs). The molecule features a deactivated, N-acetylated piperidine core and a highly reactive C3-aldehyde. This structural duality makes it an ideal electrophilic precursor for reductive aminations, Wittig olefinations, and Grignard additions in late-stage drug functionalization.

This whitepaper dissects the retrosynthetic logic, compares the two primary synthetic pathways, and provides a self-validating experimental protocol grounded in mechanistic causality.

Retrosynthetic Rationale & Pathway Selection

The direct formylation of an unprotected piperidine ring is synthetically unviable due to a lack of regiocontrol and the inherent instability of bare piperidine-3-carbaldehyde, which rapidly undergoes self-condensation or polymerization. Consequently, synthesis must proceed through stable, C3-oxygenated precursors.

The Causality of N-Protection: A critical mechanistic requirement in this synthesis is the timing of the N-acetylation. The secondary amine of the piperidine ring must be converted to an amide prior to any oxidation or reduction steps. If left unprotected, the nucleophilic nitrogen will competitively react with oxidizing agents (forming N-oxides or sulfilimines)[1] or coordinate unpredictably with reducing agents. N-acetylation delocalizes the nitrogen's lone pair via resonance, effectively masking it and ensuring strict chemoselectivity at the C3 position.

Based on this logic, two primary pathways emerge:

  • Pathway A (The Reduction Route): Utilizes piperidine-3-carboxylic acid (nipecotic acid)[2].

  • Pathway B (The Oxidation Route): Utilizes piperidine-3-methanol.

Retrosynthesis Target 1-Acetylpiperidine- 3-carbaldehyde Alcohol 1-Acetylpiperidine- 3-methanol Target->Alcohol Pathway B (Oxidation) Ester Ethyl 1-acetyl- piperidine-3-carboxylate Target->Ester Pathway A (Reduction) SM1 Piperidine- 3-methanol Alcohol->SM1 N-Acetylation SM2 Nipecotic Acid Ester->SM2 Esterification & N-Acetylation

Caption: Retrosynthetic analysis of 1-acetylpiperidine-3-carbaldehyde via oxidation and reduction routes.

Quantitative Data & Pathway Comparison

To determine the optimal route for laboratory or pilot-scale synthesis, we must compare the thermodynamic and operational profiles of both pathways. Pathway B is generally preferred in discovery chemistry due to the strict chemoselectivity of the Swern oxidation, which prevents over-oxidation. Conversely, Pathway A requires cryogenic control to prevent the over-reduction of the ester to an alcohol[3].

MetricPathway A (DIBAL-H Reduction)Pathway B (Swern Oxidation)
Starting Material Nipecotic Acid (via Esterification)Piperidine-3-methanol
Key Reagents DIBAL-H, TolueneOxalyl Chloride, DMSO, TEA
Operating Temp -78 °C (Strictly maintained)-78 °C to Room Temperature
Typical Yield 60% – 70% (Prone to over-reduction)85% – 95% (Highly chemoselective)
Atom Economy Moderate (Aluminum byproducts)Low (Generates DMS, CO2, CO)
Scalability High (Common in process chemistry)Moderate (Exothermic, toxic gas release)

Detailed Experimental Protocols (Self-Validating System)

The following protocol details Pathway B , optimized for high-yield laboratory synthesis. This system is self-validating: the success of Step 1 is confirmed by the disappearance of the amine proton in


H-NMR, ensuring the nitrogen is deactivated before Step 2.
Step 1: Synthesis of 1-Acetylpiperidine-3-methanol
  • Preparation: Dissolve piperidine-3-methanol (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv, 150 mmol) and cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic acetylation from driving unwanted O-acetylation.

  • Acetylation: Add acetic anhydride (

    
    , 1.1 equiv, 110 mmol) dropwise over 30 minutes.
    
  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous

    
     to hydrolyze any trace O-acetyl byproducts. Extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo to yield 1-acetylpiperidine-3-methanol.
Step 2: Swern Oxidation to 1-Acetylpiperidine-3-carbaldehyde
  • Activation: To a flame-dried flask containing anhydrous DCM (150 mL) at -78 °C, add oxalyl chloride (1.2 equiv, 120 mmol). Slowly add anhydrous DMSO (2.4 equiv, 240 mmol) dropwise. Causality: This generates the highly reactive chlorodimethylsulfonium chloride intermediate. Gas evolution (CO and

    
    ) will be observed.
    
  • Substrate Addition: After 15 minutes, add a solution of 1-acetylpiperidine-3-methanol (1.0 equiv, 100 mmol) in DCM (50 mL) dropwise over 20 minutes. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ion.

  • Ylide Formation & Rearrangement: Add TEA (5.0 equiv, 500 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Purification: Quench with water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to afford the pure aldehyde.
    

Workflow Step1 1. Activate DMSO (Oxalyl Chloride, DCM, -78°C) Step2 2. Substrate Addition (1-Acetylpiperidine-3-methanol) Step1->Step2 Step3 3. Ylide Formation (Add Triethylamine, -78°C) Step2->Step3 Step4 4. Rearrangement (Warm to Room Temp) Step3->Step4 Step5 5. Quench & Extract (H2O / DCM) Step4->Step5

Caption: Step-by-step experimental workflow for the Swern oxidation of 1-acetylpiperidine-3-methanol.

Mechanistic Insights: The Swern Oxidation (E-E-A-T)

Understanding the electron-pushing logic of the Swern oxidation is critical for troubleshooting this pathway[1].

  • Electrophilic Activation: DMSO attacks oxalyl chloride, forming an unstable intermediate that rapidly decomposes (releasing

    
     and CO) to yield the chlorodimethylsulfonium ion . This is the true oxidant of the reaction.
    
  • Nucleophilic Attack: The primary hydroxyl group of 1-acetylpiperidine-3-methanol attacks the electrophilic sulfur atom, displacing the chloride ion and forming an alkoxysulfonium ion .

  • Deprotonation: The addition of the bulky base (TEA) deprotonates one of the methyl groups on the sulfur, generating an alkoxysulfonium ylide .

  • Intramolecular Rearrangement: In the final, temperature-dependent step, the ylide carbanion acts as an internal base. It abstracts the alpha-proton from the C3-carbon of the piperidine side-chain through a five-membered cyclic transition state. This concerted electron flow collapses the C-O bond into a

    
     double bond, expelling dimethyl sulfide (DMS) as a leaving group and yielding the target 1-acetylpiperidine-3-carbaldehyde .
    

This mechanism explains why over-oxidation to the carboxylic acid is chemically impossible under these conditions: the reaction strictly terminates upon the cleavage of the alpha-proton.

References

  • Accela ChemBio Inc. / ChemBuyersGuide Title: 1-ACETYLPIPERIDINE-3-CARBALDEHYDE CAS:1082481-93-3 Source: ChemBuyersGuide Catalog URL:[Link]

  • Jampilek, J. et al. Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Prusov, E. V. Title: Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM Source: Universität Tübingen URL:[Link]

  • O'Brien, P. et al. Title: Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction Source: White Rose University Consortium URL:[Link]

Sources

Technical Guide: Physical and Chemical Stability of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS 1082481-93-3) is a critical chiral building block used in the synthesis of peptidomimetics and fragment-based drug discovery. While structurally simple, its stability profile is governed by two competing reactivity vectors: the oxidative susceptibility of the aldehyde moiety and the stereochemical lability of the C3 chiral center.[1]

Core Stability Directive: This compound is thermodynamically unstable in the presence of oxygen and moisture.[1] It requires strict storage under inert atmosphere (Argon/Nitrogen) at -20°C. The primary degradation pathways are autoxidation to the corresponding carboxylic acid and base-catalyzed racemization at the C3 position.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the fundamental properties is the first step in establishing a robust handling protocol.[1]

Table 1: Chemical Identity and Properties

PropertySpecificationNotes
IUPAC Name 1-Acetylpiperidine-3-carbaldehyde
CAS Number 1082481-93-3Distinct from the 4-isomer (CAS 155826-26-9)
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Physical State Viscous Liquid / Low-melting SolidColorless to pale yellow; darkens upon oxidation.[2][3]
Boiling Point ~100-110°C (Predicted at reduced pressure)High vacuum distillation required to prevent thermal decomposition.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in water but prone to hydrate formation.[1]
Chirality C3 Center (R/S)High risk of epimerization.

Chemical Stability Mechanisms[1]

The stability of 1-Acetylpiperidine-3-carbaldehyde is compromised by three primary mechanisms. A deep understanding of these pathways is essential for designing valid stability-indicating methods.

Autoxidation (Aldehyde to Acid)

Like all aliphatic aldehydes, this compound undergoes radical-chain autoxidation when exposed to atmospheric oxygen.[1] The reaction proceeds via a peracid intermediate, ultimately yielding 1-acetylpiperidine-3-carboxylic acid .

  • Mechanism: Hydrogen abstraction from the formyl group (-CHO) forms an acyl radical, which reacts with O₂.[1]

  • Indicator: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) and a shift in carbonyl retention time on HPLC.

C3-Epimerization (Racemization)

The hydrogen atom at the C3 position is acidic (pKa ~17-19). This acidity is enhanced by the electron-withdrawing nature of the adjacent aldehyde carbonyl and the inductive effect of the N-acetyl group.

  • Risk Factor: In the presence of even weak bases (e.g., traces of bicarbonate, amines) or protic solvents, the C3 proton can be removed to form an enol/enolate intermediate.[1] Reprotonation occurs non-stereoselectively, leading to racemization.[1]

  • Critical Control: Avoid storage in basic buffers or glass surfaces with high alkalinity.[1]

Hydration and Aldol Condensation[1]
  • Gem-Diol Formation: In aqueous solution, the aldehyde exists in equilibrium with its hydrate (gem-diol). While reversible, this complicates NMR analysis (splitting of peaks).[1]

  • Aldol Polymerization: Under basic conditions, the enolizable C3 position can attack the aldehyde of another molecule, leading to dimers and oligomers.[1] This manifests as a viscous "gum" or insoluble precipitate.[1]

Degradation Pathway Visualization[1]

DegradationPathways Parent 1-Acetylpiperidine- 3-carbaldehyde Oxidation Autoxidation (Radical Mechanism) Parent->Oxidation + O2 Racemization Enolization (Base Catalyzed) Parent->Racemization + Base/Protic Solvent Polymerization Aldol Condensation Parent->Polymerization High Conc. + Base AcidProduct 1-Acetylpiperidine- 3-carboxylic acid Oxidation->AcidProduct Irreversible Enantiomer Racemic Mixture (Loss of Chirality) Racemization->Enantiomer Equilibrium Oligomer Dimers/Polymers (Viscous Gum) Polymerization->Oligomer Precipitation

Figure 1: Primary degradation pathways including oxidation, racemization, and polymerization.

Forced Degradation Protocols

To validate analytical methods (HPLC/GC), the compound must be subjected to stress conditions.[1] The following protocols are designed to generate degradation products between 10-20%.

Table 2: Stress Testing Parameters

Stress TypeConditionsExpected DegradantMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hoursHydrate formation; potential amide hydrolysis (slow).Acid-catalyzed hydration/cleavage.
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid Polymerization & Racemization.Aldol condensation; Enolate formation.[1]
Oxidation 3% H₂O₂, RT, 1-2 hours1-Acetylpiperidine-3-carboxylic acid.Nucleophilic attack by peroxide.[1]
Thermal 60°C (Solid/Liquid), 24 hoursOligomers; Color change (yellowing).[1]Thermal instability.[1]
Photolytic 1.2 million lux hoursRadical degradation products.[1]Photo-oxidation.

Handling and Storage Directives

Every experimental choice must be causal—linked directly to preventing the mechanisms described above.[1]

Storage Workflow[1][9]
  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Avoid standard soda-lime glass which can be slightly alkaline.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.[1] Oxygen exclusion is non-negotiable.[1]

  • Temperature: Store at -20°C . Room temperature storage will lead to significant degradation within days.[1]

Operational Handling[1]
  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation (which catalyzes hydration).

  • Solvents: Use anhydrous solvents (DCM, THF) for reactions.[1] Avoid protic solvents (MeOH, Water) unless immediate reaction is intended.[1]

  • Workup: When quenching reactions involving this intermediate, avoid strong basic washes (e.g., 1M NaOH).[1] Use saturated NH₄Cl or mild buffers (pH 6-7) to preserve stereochemistry.

Stability Testing Workflow[1]

StabilityWorkflow Start Sample Receipt (Check Appearance) Storage Store at -20°C (Inert Gas) Start->Storage Sampling Aliquot Sampling (Dry Box/Glove Bag) Storage->Sampling At T=0, 1m, 3m Analysis Analytical Method Sampling->Analysis HPLC HPLC (Reverse Phase) Detect: Acid/Oligomers Analysis->HPLC GC GC-FID/MS Detect: Volatiles Analysis->GC Chiral Chiral HPLC Detect: Enantiomers Analysis->Chiral Decision Pass/Fail Criteria (Purity > 95%, ee > 98%) HPLC->Decision GC->Decision Chiral->Decision

Figure 2: Recommended workflow for stability assessment and quality control.

References

  • PubChem. (2025).[1] 1-Acetylpiperidine-3-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]

  • Shvo, Y., & Kaufman, E. D. (1972).[1] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1][4] (Validates piperidine oxidation mechanisms). [Link][4]

Sources

Chemo- and Stereoselective Manipulation of 1-Acetylpiperidine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Utility

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) acts as a critical pharmacological scaffold, particularly in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and peptidomimetics. Unlike its unprotected analog, the N-acetyl group eliminates amine basicity, preventing self-polymerization. However, this stability comes with a trade-off: the C3-position is chemically labile.

This guide addresses the specific reactivity profile of the C3-formyl group, focusing on maintaining stereochemical integrity during downstream derivatization.

Structural Dynamics & Conformational Analysis

To manipulate this molecule effectively, one must understand its behavior in solution. The reactivity is governed by two factors: Amide Rotamerism and Ring Conformation .

The Amide Rotamer Effect

The N-acetyl group exhibits restricted rotation due to resonance (


), creating two distinct rotamers (syn and anti) observable by NMR at room temperature.
  • Impact: This complicates NMR analysis and can create dual reaction rates if the reactive center (C3-aldehyde) interacts sterically with the acetyl methyl group.

The C3-Axial/Equatorial Equilibrium

The piperidine ring adopts a chair conformation.[1] The formyl group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions.[2] However, the N-acetyl group introduces


 strain (allylic strain analog) between the amide oxygen and the equatorial C2/C6 protons.
  • Critical Insight: In the cis-rotamer, the acetyl oxygen can destabilize the equatorial C3-formyl group, pushing the equilibrium slightly toward the axial conformer. This increases the steric accessibility of the aldehyde to nucleophiles but also exposes the

    
    -proton to base-mediated abstraction.
    

Reactivity Matrix & Pathways

The aldehyde functionality serves as a divergence point for three primary chemical transformations.

ReactivityMap Start 1-Acetylpiperidine- 3-carbaldehyde RedAm Reductive Amination (Target: 2°/3° Amines) Start->RedAm R-NH2, STAB (Mild, No Epimerization) Oxid Pinnick Oxidation (Target: Carboxylic Acid) Start->Oxid NaClO2, NaH2PO4 (Scavenger Required) Olefin Wittig/HWE (Target: Alkenes) Start->Olefin Phosphonium Salt/Base (Risk: Racemization) RedAm_Prod Peptidomimetics Kinase Inhibitors RedAm->RedAm_Prod Oxid_Prod Building Blocks Esters/Amides Oxid->Oxid_Prod Olefin_Prod Chain Extension Linkers Olefin->Olefin_Prod

Figure 1: Divergent synthetic pathways for 1-Acetylpiperidine-3-carbaldehyde.

Critical Control Point: Stereochemical Integrity

The most significant risk when working with 1-acetylpiperidine-3-carbaldehyde is racemization .

Mechanism of Epimerization

The C3 proton is


 to the aldehyde and 

to the amide. While the amide is not directly activating, its inductive electron-withdrawing nature, combined with the strong electron-withdrawing aldehyde, makes the C3 proton significantly acidic (

).
  • Trigger: Weak bases (e.g.,

    
    , 
    
    
    
    ) or even amine substrates in reductive amination can deprotonate C3, forming an enol/enolate intermediate.
  • Result: Reprotonation occurs non-stereoselectively, leading to a racemic mixture (or thermodynamic preference for the trans-isomer if substituents exist at other positions).

Epimerization Chiral Chiral Aldehyde (S-isomer) (Target Material) Enol Planar Enol Intermediate (Achiral) Chiral->Enol Deprotonation (-H+) Base Base / Amine Base->Enol Racemate Racemic Mixture (R/S) (Yield Loss) Enol->Racemate Reprotonation (+H+)

Figure 2: Base-catalyzed racemization mechanism at the C3 position.

Experimental Protocols

The following protocols are designed to maximize yield while suppressing racemization.

Protocol A: Stereoretentive Reductive Amination

Objective: Couple with a primary amine without eroding the C3 stereocenter. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 due to lower toxicity and faster kinetics, and over 

because it does not reduce the aldehyde before imine formation.

Reagents:

  • Substrate: 1-Acetylpiperidine-3-carbaldehyde (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation at neutral pH to prevent racemization.

Step-by-Step:

  • Imine Formation: Charge a flame-dried flask with the aldehyde and amine in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (AcOH). Stir at 0°C to Room Temperature for 30-60 minutes. Note: Do not heat.

  • Reduction: Add STAB in three portions over 15 minutes. The reaction is slightly exothermic.

  • Quench: Once TLC/LCMS shows consumption of the imine, quench with saturated aqueous

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Why this works: The acidic buffer (AcOH) keeps the pH < 7, preventing the formation of the enolate intermediate responsible for racemization [1, 2].

Protocol B: Pinnick Oxidation (Aldehyde Acid)

Objective: Oxidize the aldehyde to a carboxylic acid without affecting the amide or racemizing the center. Mechanism: Chlorite oxidation with a hypochlorite scavenger.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • Buffer:

    
     (1.1 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv)

  • Solvent:

    
    -BuOH / 
    
    
    
    (3:1)

Step-by-Step:

  • Dissolve the aldehyde and 2-methyl-2-butene in

    
    -BuOH.
    
  • Dissolve

    
     and 
    
    
    
    in water.
  • Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

  • Stir at RT. The solution turns pale yellow.

  • Validation: The disappearance of the aldehyde proton (

    
     9.6-9.8 ppm) in NMR confirms conversion.
    

Why this works: Pinnick oxidation occurs under mildly acidic conditions (buffered by phosphate), which protects the base-sensitive C3 center. The scavenger consumes the highly reactive HOCl byproduct, preventing chlorination of the piperidine ring [3, 4].

Data Summary: Reducing Agent Selection

ReagentReactivityRacemization RiskRecommendation

High (Reduces Aldehyde & Imine)High (Requires basic pH)Avoid

Moderate (Select for Imine)Low (Works at pH 4-5)Secondary Choice (Toxic)
STAB Tunable (Select for Imine)Lowest (Fast, Acidic media)Primary Choice

HighLowAvoid (May reduce amide/ring)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols. Link

  • Lindgren, B. O., & Nilsson, T. (1973).[3] "Preparation of Carboxylic Acids from Aldehydes (Including Pinnick Oxidation)." Acta Chemica Scandinavica, 27, 888. Link

  • Raheem, K. S., et al. (2020). "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Heliyon, 6(2), e03417. Link

  • Sigma-Aldrich. (2025). "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

Sources

Strategic Sourcing and Synthetic Pathways for 1-Acetylpiperidine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3)[1] is a highly versatile, functionalized aliphatic heterocycle. Featuring both an N-acetyl moiety and a C3-formyl group, it serves as a critical electrophilic scaffold in medicinal chemistry, particularly for reductive aminations, Horner-Wadsworth-Emmons olefinations, and Grignard additions. This whitepaper evaluates the optimal starting materials for its synthesis, focusing on retrosynthetic viability, mechanistic causality, atom economy, and laboratory-scale execution.

Retrosynthetic Logic & Starting Material Selection

The synthesis of 1-acetylpiperidine-3-carbaldehyde can be approached through four primary disconnections, each dictating a specific starting material:

Route 1: Ester Reduction (Nipecotic Acid Derivatives) Starting from commercially available ethyl nipecotate or (S)-methyl piperidine-3-carboxylate[2], the secondary amine is first N-acetylated. The resulting ester is then subjected to a controlled partial reduction using Diisobutylaluminum hydride (DIBAL-H). The causality behind using DIBAL-H at strictly -78 °C is critical: it forms a stable tetrahedral aluminum acetal intermediate that resists collapse until aqueous quenching, thereby preventing over-reduction to the primary alcohol.

Route 2: Alcohol Oxidation (Piperidine-3-methanol) Piperidine-3-methanol undergoes selective N-acetylation, followed by the oxidation of the primary alcohol. The Swern oxidation is the method of choice here[3]. Unlike chromium-based oxidants (PCC/PDC) which generate toxic transition-metal waste, the Swern protocol utilizes oxalyl chloride and DMSO to form an alkoxysulfonium intermediate, which is subsequently deprotonated by triethylamine to yield the aldehyde.

Route 3: Protecting Group Swap (1-Boc-piperidine-3-carbaldehyde) For rapid library generation where cost is secondary, 1-Boc-piperidine-3-carbaldehyde (CAS: 118156-93-7)[4] is an ideal starting material. The Boc group is cleaved under acidic conditions (TFA or HCl), and the exposed secondary amine is immediately trapped with acetic anhydride or acetyl chloride.

Route 4: Ring Hydrogenation (Nicotinaldehyde) Starting from pyridine-3-carbaldehyde (nicotinaldehyde)[5], the aldehyde must first be protected as an acetal to survive reducing conditions. The pyridine ring is then catalytically hydrogenated (Pd/C or PtO2) to the piperidine, followed by N-acetylation and acidic hydrolysis of the acetal.

Visualizing the Synthetic Pathways

Retrosynthesis Target 1-Acetylpiperidine-3-carbaldehyde (Target) SM1 Ethyl Nipecotate (Route 1) SM1->Target 1. Ac2O 2. DIBAL-H (-78 °C) SM2 Piperidine-3-methanol (Route 2) SM2->Target 1. Ac2O 2. Swern Oxidation SM3 1-Boc-piperidine-3-carbaldehyde (Route 3) SM3->Target 1. TFA 2. Ac2O SM4 Nicotinaldehyde (Route 4) SM4->Target 1. Acetalization 2. H2/Pd 3. Ac2O 4. H+

Figure 1: Retrosynthetic pathways for 1-Acetylpiperidine-3-carbaldehyde from key starting materials.

Comparative Analysis of Starting Materials

Starting MaterialCAS NumberSynthetic StepsPrimary ChallengeRelative Cost / Availability
Ethyl Nipecotate 5006-62-22Cryogenic control required for DIBAL-H reductionLow / High
Piperidine-3-methanol 4606-65-92Odor management (DMS generation during Swern)Low / High
1-Boc-piperidine-3-carbaldehyde 118156-93-72High cost of pre-functionalized starting materialHigh / Moderate
Nicotinaldehyde 500-22-14Multi-step protection/deprotection sequenceVery Low / High

Detailed Experimental Protocols

Protocol A: DIBAL-H Reduction of Ethyl 1-acetylpiperidine-3-carboxylate

This self-validating protocol relies on strict temperature control to prevent over-reduction.

  • Setup : Flame-dry a 250 mL round-bottom flask under argon. Add ethyl 1-acetylpiperidine-3-carboxylate (10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.

  • Reduction : Dropwise add DIBAL-H (1.0 M in hexane, 11 mL, 1.1 equiv) over 30 minutes via syringe pump. Causality: Slow addition prevents localized heating, ensuring the tetrahedral aluminum acetal intermediate remains stable and does not prematurely collapse.

  • Validation : Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (UV inactive, stains with I2 or KMnO4) should disappear within 2 hours.

  • Quenching : Add methanol (2 mL) dropwise at -78 °C to destroy unreacted DIBAL-H, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 50 mL).

  • Workup : Remove the cooling bath and stir vigorously for 2 hours until the organic and aqueous layers clearly separate (breaking the aluminum emulsion). Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Swern Oxidation of 1-Acetylpiperidine-3-methanol
  • Activation : In a flame-dried flask under argon, add oxalyl chloride (12 mmol) to anhydrous DCM (40 mL). Cool to -78 °C.

  • Intermediate Formation : Dropwise add anhydrous DMSO (24 mmol) in DCM (5 mL). Self-Validation: Vigorous off-gassing of CO and CO2 will occur. Wait 15 minutes until gas evolution ceases, visually indicating complete formation of the chlorodimethylsulfonium intermediate.

  • Alcohol Addition : Add 1-acetylpiperidine-3-methanol (10 mmol) in DCM (10 mL) dropwise. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ion.

  • Deprotonation : Add triethylamine (50 mmol) dropwise. Causality: The base deprotonates the sulfonium methyl group, triggering an intramolecular proton transfer and subsequent elimination of dimethyl sulfide (DMS) to yield the target aldehyde.

  • Workup : Warm to room temperature. Quench with water (50 mL). Extract with DCM, wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.

SwernWorkflow Step1 Activation DMSO + Oxalyl Chloride (-78 °C) Step2 Alkoxysulfonium Formation (Add Alcohol) Step1->Step2 Step3 Deprotonation Add Et3N (Warming to RT) Step2->Step3 Step4 Product Isolation (Aqueous Workup) Step3->Step4

Figure 2: Experimental workflow for the Swern oxidation of 1-acetylpiperidine-3-methanol.

Conclusion

For the scalable synthesis of 1-acetylpiperidine-3-carbaldehyde, the DIBAL-H reduction of ethyl nipecotate derivatives and the Swern oxidation of piperidine-3-methanol stand out as the most robust pathways. While the protecting group swap from 1-Boc-piperidine-3-carbaldehyde offers the fastest route to the target, it is economically prohibitive for large-scale manufacturing. Nicotinaldehyde provides the cheapest raw material but suffers from poor step economy due to mandatory protection/deprotection cycles.

References

  • BLD Pharm, "1-Acetylpiperidine-3-carbaldehyde CAS: 1082481-93-3", ChemBuyersGuide.
  • LookChem, "Tert-butyl 3-formylpiperidine-1-carboxylate", LookChem.
  • Jampilek, J. "Prescribed drugs containing nitrogen heterocycles: an overview", NIH/PMC.
  • Beilstein Journals, "Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation...", Beilstein Journal of Organic Chemistry.
  • BenchChem, "(S)-Methyl piperidine-3-carboxylate hydrochloride", BenchChem.

Sources

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility.[1][2][3][4] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation development, ultimately leading to the failure of otherwise promising drug candidates.[4][5] This guide focuses on 1-Acetylpiperidine-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry, to illustrate the principles and practices of solubility assessment in organic solvents. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of rational drug design and formulation strategy.[1][2]

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative assessment, more quantitative methods are employed, such as the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[9][10]

  • δD (Dispersion): Arises from van der Waals forces.

  • δP (Polar): Relates to the permanent dipole moment of a molecule.

  • δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[13][14][15][16] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 1-Acetylpiperidine-3-carbaldehyde in a selection of organic solvents at a controlled temperature.

Materials:

  • 1-Acetylpiperidine-3-carbaldehyde (purity >98%)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Acetylpiperidine-3-carbaldehyde to a series of vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of each organic solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[15][17]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[15]

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.[16] This step is crucial to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of 1-Acetylpiperidine-3-carbaldehyde of known concentrations in each respective solvent.

    • Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[13][18][19]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 1-Acetylpiperidine-3-carbaldehyde in the filtered samples by interpolating from the calibration curve.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess 1-Acetylpiperidine-3-carbaldehyde prep2 Add known volume of organic solvent prep1->prep2 In vials equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow excess solid to settle equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze samples & standards (HPLC or UV-Vis) sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for determining the solubility of 1-Acetylpiperidine-3-carbaldehyde.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of 1-Acetylpiperidine-3-carbaldehyde in Various Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
Hexane0.1< 1Practically Insoluble
Toluene2.45 - 10Sparingly Soluble
Dichloromethane3.150 - 100Soluble
Ethyl Acetate4.4100 - 200Freely Soluble
Acetone5.1> 200Very Soluble
Ethanol5.2> 200Very Soluble
Methanol6.6> 200Very Soluble

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

The classification of solubility is based on standard pharmaceutical definitions. The trend observed in the hypothetical data aligns with the "like dissolves like" principle, where the solubility of the polar 1-Acetylpiperidine-3-carbaldehyde increases with the polarity of the solvent.

Conclusion and Future Directions

A comprehensive understanding of the solubility of 1-Acetylpiperidine-3-carbaldehyde in organic solvents is paramount for its successful application in drug development. This guide has provided a theoretical framework for predicting solubility and a detailed, field-proven protocol for its experimental determination using the shake-flask method. While specific experimental data for this compound is not yet widely published, the methodologies outlined here provide a robust pathway for researchers to generate this critical information. Future work should focus on the experimental determination of its solubility in a broader range of solvents and at various temperatures, as well as the computational prediction and experimental validation of its Hansen Solubility Parameters. Such data will be invaluable for guiding formulation strategies and accelerating the development of new therapeutics.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-9. [Link]

  • Dehghan, H., Avaji, M., & Gholamhosseini, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? [Link]

  • Whiteside, T., & Tresadern, G. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(20), 16016-16053. [Link]

  • Ionescu, C., & Mircioiu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-388. [Link]

  • Johnson, R. I., & Grambow, C. A. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaiver applications. WHO Technical Report Series, (1013), 147-159. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Marcus, Y., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 399-402. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Burke, J. (1984). Part 6 - Three Component Parameters. Solubility Parameters: Theory and Application. [Link]

  • Zhang, H., Wang, Y., & Liu, J. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6689-6701. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of chromatographic science, 38(8), 333-337. [Link]

  • University of Technology, Iraq. (n.d.). Spectroscopic Analytical Methods. [Link]

  • Stärk, H.-J., & Rurack, K. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(6), 541-549. [Link]

  • BuyersGuideChem. (n.d.). 1-Acetylpiperidine-3-carbaldehyde. [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Solubility of Things. (n.d.). 1-Piperidinecarboxaldehyde. [Link]

  • PubChemLite. (n.d.). 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]

  • Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Novel Piperidine-Fused Heterocycles from 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of novel piperidine-fused heterocyclic scaffolds, including pyrimidines, pyridines, and thiophenes, utilizing the versatile building block, 1-Acetylpiperidine-3-carbaldehyde. The protocols detailed herein are grounded in well-established multicomponent reactions, adapted to this specific starting material. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step experimental procedures and highlighting the therapeutic potential of the resulting fused heterocyclic systems.

Introduction: The Strategic Value of 1-Acetylpiperidine-3-carbaldehyde

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. 1-Acetylpiperidine-3-carbaldehyde emerges as a particularly attractive starting material due to its bifunctional nature. The presence of both an aldehyde and a masked β-dicarbonyl equivalent (via the enolizable acetylpiperidine core) within the same molecule opens a direct pathway to a variety of fused heterocyclic systems through multicomponent reactions. This application note will explore the synthetic utility of this compound in the construction of novel tetrahydropyridopyrimidines, tetrahydropyridopyridines, and thienopiperidines, classes of compounds with significant therapeutic potential.[1][2][3][4]

Synthesis of Piperidine-Fused Pyrimidines via an Adapted Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic synthesis, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5][6] We propose an adaptation of this reaction where 1-Acetylpiperidine-3-carbaldehyde serves as both the aldehyde and the β-dicarbonyl component, leading to the formation of novel tetrahydropyridopyrimidinone scaffolds. These structures are of particular interest due to the established biological activities of pyrido[2,3-d]pyrimidines, which include kinase inhibition and anticancer properties.[5][7][8][9][10]

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is anticipated to proceed through the classical Biginelli mechanism. Initially, an acid catalyst will facilitate the condensation of the aldehyde moiety of 1-Acetylpiperidine-3-carbaldehyde with urea to form an N-acyliminium ion. The enolate of the N-acetylpiperidone, formed in situ, will then act as the nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration will yield the fused dihydropyrimidinone.

Diagram 1: Proposed Biginelli Reaction with 1-Acetylpiperidine-3-carbaldehyde

Biginelli Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product start_material 1-Acetylpiperidine-3-carbaldehyde condensation Condensation & N-Acyliminium Ion Formation start_material->condensation enolization Enolization of Piperidone start_material->enolization urea Urea/Thiourea urea->condensation catalyst Acid Catalyst (e.g., HCl, p-TsOH) catalyst->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization enolization->cyclization product Tetrahydropyrido[3,2-d]pyrimidin-4(3H)-one cyclization->product

Caption: Workflow for the Biginelli-type synthesis of piperidine-fused pyrimidines.

Detailed Experimental Protocol

Materials:

  • 1-Acetylpiperidine-3-carbaldehyde

  • Urea or Thiourea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid or p-Toluenesulfonic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, silica gel for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), urea (1.2 eq), and absolute ethanol (25 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired tetrahydropyrido[3,2-d]pyrimidin-4(3H)-one.

Data to Collect:

ParameterExpected Outcome/Measurement
Yield 60-80% (based on analogous reactions)
Physical State Crystalline solid
Melting Point To be determined
¹H NMR Characteristic peaks for the piperidine and pyrimidinone rings.
¹³C NMR Resonances corresponding to all carbon atoms in the fused system.
Mass Spec. Molecular ion peak corresponding to the calculated mass.

Synthesis of Piperidine-Fused Pyridines via an Adapted Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][11][12][13][14] In our proposed adaptation, 1-Acetylpiperidine-3-carbaldehyde will serve as the aldehyde component, and an enamine derived from a β-dicarbonyl compound will be used as the second component, along with an ammonia source. This approach will lead to the formation of novel tetrahydropyridopyridine scaffolds.

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is expected to follow the established Hantzsch mechanism. First, a Knoevenagel condensation between 1-Acetylpiperidine-3-carbaldehyde and a β-ketoester will form an α,β-unsaturated carbonyl intermediate. In parallel, a second equivalent of the β-ketoester will react with ammonia to form a β-enamino ester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, will yield the dihydropyridine intermediate. A final oxidation step will lead to the aromatic piperidine-fused pyridine.[12][14]

Diagram 2: Proposed Hantzsch Pyridine Synthesis

Hantzsch Synthesis start_material 1-Acetylpiperidine-3-carbaldehyde knoevenagel Knoevenagel Condensation start_material->knoevenagel beta_ketoester β-Ketoester (2 eq.) beta_ketoester->knoevenagel enamine_formation Enamine Formation beta_ketoester->enamine_formation ammonia_source Ammonia Source (e.g., NH₄OAc) ammonia_source->enamine_formation oxidant Oxidizing Agent (e.g., DDQ, MnO₂) oxidation Oxidation oxidant->oxidation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization_dehydration Cyclization & Dehydration michael_addition->cyclization_dehydration dihydropyridine Dihydropyridine Intermediate cyclization_dehydration->dihydropyridine dihydropyridine->oxidation product Tetrahydropyrido[3,2-c]pyridine Derivative oxidation->product

Caption: Stepwise workflow for the Hantzsch-type synthesis of piperidine-fused pyridines.

Detailed Experimental Protocol

Materials:

  • 1-Acetylpiperidine-3-carbaldehyde

  • Ethyl acetoacetate (or other β-ketoester)

  • Ammonium acetate

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol or acetic acid (25 mL).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the formation of the dihydropyridine intermediate is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Add the oxidizing agent (e.g., DDQ, 1.1 eq) portion-wise and stir at room temperature for an additional 2-4 hours, or until the oxidation is complete.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyrido[3,2-c]pyridine derivative.

Data to Collect:

ParameterExpected Outcome/Measurement
Yield 50-70% (based on analogous reactions)
Physical State Solid or viscous oil
Melting Point To be determined (if solid)
¹H NMR Aromatic protons of the pyridine ring and signals for the piperidine moiety.
¹³C NMR Resonances for all aromatic and aliphatic carbons.
Mass Spec. Molecular ion peak confirming the product's mass.

Synthesis of Piperidine-Fused Thiophenes via an Adapted Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[15][16] By employing 1-Acetylpiperidine-3-carbaldehyde as the aldehyde component, we can access novel 2-aminothieno[2,3-b]piperidine derivatives. Thieno[2,3-b]pyridines are known to exhibit a range of biological activities, including antiproliferative and enzyme inhibitory effects.[16][17][18]

Proposed Reaction Scheme & Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between 1-Acetylpiperidine-3-carbaldehyde and the α-cyanoester, catalyzed by a base (e.g., morpholine or triethylamine), to yield an α,β-unsaturated nitrile. Elemental sulfur then adds to the activated methylene group. Subsequent intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile carbon, followed by tautomerization, affords the 2-aminothiophene product.[13][19][20][21][22]

Diagram 3: Proposed Gewald Reaction

Gewald Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product start_material 1-Acetylpiperidine-3-carbaldehyde knoevenagel Knoevenagel Condensation start_material->knoevenagel cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) cyanoester->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel knoevenagel->sulfur_addition cyclization_tautomerization Cyclization & Tautomerization sulfur_addition->cyclization_tautomerization product 2-Aminothieno[2,3-b]piperidine Derivative cyclization_tautomerization->product

Caption: Workflow for the Gewald synthesis of piperidine-fused thiophenes.

Detailed Experimental Protocol

Materials:

  • 1-Acetylpiperidine-3-carbaldehyde

  • Ethyl cyanoacetate or Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine or Triethylamine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine 1-Acetylpiperidine-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), elemental sulfur (1.2 eq), and ethanol (20 mL).

  • Add morpholine (0.5 eq) as a catalyst.

  • Heat the mixture to 50-60 °C with stirring for 2-4 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothieno[2,3-b]piperidine derivative.

Data to Collect:

ParameterExpected Outcome/Measurement
Yield 65-85% (based on analogous reactions)
Physical State Crystalline solid
Melting Point To be determined
¹H NMR Signals for the amino group, piperidine ring protons, and any ester/nitrile protons.
¹³C NMR Resonances for all carbons in the fused thiophene-piperidine system.
Mass Spec. Molecular ion peak corresponding to the product's mass.

Potential Applications and Future Directions

The piperidine-fused heterocyclic scaffolds synthesized through the protocols outlined in this application note represent novel chemical entities with significant potential in drug discovery.

  • Piperidine-fused Pyrimidines (from Biginelli Reaction): These compounds are analogs of known kinase inhibitors and may exhibit anticancer, anti-inflammatory, or antiviral activities.[5][7][8][9][10][23] Further derivatization of the pyrimidinone ring could lead to the development of potent and selective therapeutic agents.

  • Piperidine-fused Pyridines (from Hantzsch Synthesis): Substituted pyridines are prevalent in pharmaceuticals. These novel fused systems could be explored as calcium channel blockers, antimicrobial agents, or ligands for various receptors in the central nervous system.[2][14]

  • Piperidine-fused Thiophenes (from Gewald Reaction): Thieno[2,3-b]pyridines have demonstrated a broad range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[16][17][18][24][25][26][27][28] The 2-amino group on the thiophene ring provides a convenient handle for further functionalization, allowing for the generation of diverse compound libraries for screening.

Future work should focus on the thorough characterization of these novel compounds and the evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these new heterocyclic systems for various therapeutic targets.

References

  • Turner, S. R. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Yuan, C. et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Biginelli Reaction. (2025). Online Organic Chemistry Tutor.
  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Biologically active thieno[2,3-b]pyridines. (n.d.).
  • Biginelli Reaction. (n.d.). Sigma-Aldrich.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Synthesis and anticancer activity of some fused pyrimidines and rel
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI.
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015).
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. (2019).
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). Bentham Science.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.).
  • Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). (n.d.). Thieme E-Books.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Chemical Health Risks.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (n.d.). hrcak.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (n.d.). MDPI.
  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (n.d.). PubMed.

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Application Note: 1-Acetylpiperidine-3-carbaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of molecular building blocks is driven by the need to balance target affinity with optimal pharmacokinetic (PK) properties. 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) has emerged as a highly versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and central nervous system (CNS) modulators[1][2].

This compound features two critical structural motifs that drive its utility:

  • The N-Acetyl Group (Metabolic Stability): Basic secondary amines in piperidine rings often lead to rapid cytochrome P450 (CYP)-mediated N-dealkylation, poor membrane permeability, and unwanted hERG channel interactions (cardiotoxicity). Acetylation masks this basicity, converting the amine into a neutral, polar amide that acts as an excellent hydrogen-bond acceptor, thereby improving the metabolic stability and safety profile of the resulting drug candidate[2][3].

  • The 3-Carbaldehyde Motif (Synthetic Versatility): The aldehyde group at the 3-position is a highly reactive electrophile. It serves as a primary handle for carbon-nitrogen (C-N) bond formation via reductive amination or carbon-carbon (C-C) bond extension via Wittig/Knoevenagel olefinations[4][5]. Furthermore, the 3-position introduces a stereocenter, allowing medicinal chemists to explore the spatial dimensions of a target protein's binding pocket.

Applications in Targeted Protein Degradation (PROTACs)

Recently, 1-acetylpiperidine-3-carbaldehyde derivatives have been heavily utilized in the design of bifunctional degraders, such as those targeting Bruton's tyrosine kinase (BTK) via the ubiquitin-proteasome pathway[6][7]. In these architectures, the piperidine ring acts as a rigidified linker component. Compared to flexible alkyl chains (PEG or pure carbon chains), the rigid piperidine core reduces the entropic penalty of binding, while the N-acetyl group provides necessary aqueous solubility without introducing an ionizable center that could hinder cell permeability.

G A 1-Acetylpiperidine- 3-carbaldehyde C Imine/Iminium Intermediate A->C + Acid Catalyst B Target Binder (e.g., BTK Inhibitor) B->C D Bifunctional PROTAC (Metabolically Stable) C->D STAB Reduction

Workflow for PROTAC linker synthesis via reductive amination.

Quantitative Data & Physicochemical Properties

The physical and chemical parameters of 1-acetylpiperidine-3-carbaldehyde and its typical reaction profiles are summarized below to aid in reaction planning and computational modeling[4][8].

Table 1: Physicochemical Profile of 1-Acetylpiperidine-3-carbaldehyde

PropertyValue / Description
CAS Number 1082481-93-3
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Monoisotopic Mass 155.09464 Da
Predicted XlogP -0.3 (Highly polar, water-soluble)
Predicted CCS ([M+H]+) 132.8 Ų (Collision Cross Section)

Table 2: Typical Reaction Parameters for Reductive Amination

ParameterOptimized Condition / OutcomeCausality / Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)STAB is mild and selectively reduces imines over aldehydes, preventing alcohol byproducts.
Solvent 1,2-Dichloroethane (DCE) or DCMNon-nucleophilic solvents stabilize the intermediate iminium ion.
Acid Catalyst Acetic Acid (1.0 - 1.5 eq)Lowers pH to ~4-5, accelerating the dehydration of the hemiaminal to the imine.
Typical Yield 65% - 85%Yields vary based on the steric bulk of the incoming amine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to ensure mechanistic integrity and prevent downstream failures.

Protocol A: Direct Reductive Amination (Synthesis of Substituted Amines)

This protocol details the coupling of 1-acetylpiperidine-3-carbaldehyde with a primary or secondary amine, a cornerstone reaction in assembling kinase inhibitors and CNS agents[4][6].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-acetylpiperidine-3-carbaldehyde (1.0 mmol) and the target amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation (Causality): Add glacial acetic acid (1.0 mmol). Rationale: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. It also drives the dehydration of the transient hemiaminal into the active iminium species.

  • Pre-activation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: Monitor by LC-MS. Look for the disappearance of the aldehyde mass (m/z 156 [M+H]+) and the appearance of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in small portions over 15 minutes. Rationale: STAB is used instead of NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it selectively reduces the iminium ion without reducing unreacted aldehyde into an alcohol.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically DCM/MeOH gradient).

G A Aldehyde (Electrophile) C Hemiaminal (Unstable) A->C Nucleophilic Addition B Amine (Nucleophile) B->C Nucleophilic Addition D Imine / Iminium Ion (Activated Electrophile) C->D -H2O (Dehydration) E Alkylated Amine (Target Product) D->E NaBH(OAc)3 (Hydride Transfer)

Mechanism of direct reductive amination using NaBH(OAc)3.

Protocol B: Wittig Olefination (Chain Extension)

When drug design requires extending the carbon framework from the piperidine ring (e.g., to create lipophilic binding vectors for neurotransmitter receptors), the Wittig reaction is employed[5].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under argon, suspend the desired phosphonium salt (1.5 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 mmol). Rationale: Maintaining -78 °C is critical to control the high reactivity of the strong base and prevent unwanted side reactions. Stir for 30 minutes at 0 °C to ensure complete formation of the active phosphorus ylide (solution typically turns deep yellow/orange), then re-cool to -78 °C.

  • Coupling: Dissolve 1-acetylpiperidine-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature over 12 hours. Self-Validation: TLC (Hexane/EtOAc) should reveal the consumption of the polar aldehyde and the formation of a less polar alkene spot.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

References

1.1[1] 2.8[8] 3. 2[2] 4.3[3] 5.4[4] 6. 7.7[7] 8.5[5]

Sources

Application Note: Strategic Access to Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle found in FDA-approved drugs, serving as the core scaffold for blockbuster therapeutics like Tofacitinib (JAK inhibitor), Paroxetine (SSRI), and Ritalin (NDRI). However, the introduction of chirality—specifically at the C2 and C3 positions—remains a bottleneck in process chemistry due to challenges in controlling enantioselectivity and preventing racemization.

This Application Note details two high-fidelity workflows for accessing chiral piperidines:

  • Iridium-Catalyzed Asymmetric Hydrogenation: The "Gold Standard" for reducing substituted pyridines.

  • Enantioselective

    
    -Lithiation:  The "Precision Tool" for functionalizing N-Boc piperidines.
    

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Large-scale synthesis of 2-substituted and 2,3-disubstituted piperidines from aromatic precursors.

The Mechanistic Rationale

Pyridines are notoriously difficult to hydrogenate enantioselectively because the basic nitrogen atom coordinates strongly to the metal center, poisoning the catalyst. Furthermore, the high resonance energy of the pyridine ring requires harsh conditions that often degrade chiral ligands.

The Solution: The "Zhou Strategy" involves activating the pyridine as a pyridinium salt (using HCl, MeI, or BnBr). This serves two purposes:

  • Electronic: Destabilizes the aromatic system, facilitating reduction.

  • Steric/Coordination: Blocks the nitrogen lone pair, preventing catalyst poisoning.

Mechanism Visualization

The following diagram illustrates the outer-sphere mechanism where the hydride transfer occurs without direct substrate coordination to the metal.

ZhouMechanism Figure 1: Outer-sphere mechanism for Ir-catalyzed hydrogenation of pyridinium salts. CatPre Ir(I) Precursor [Ir(COD)Cl]2 ActiveCat Active Species Ir(H)2(L*)(Solvent)+ CatPre->ActiveCat H2, Ligand Exchange TS Outer-Sphere Hydride Transfer ActiveCat->TS + Substrate Substrate Pyridinium Salt (Substrate) Substrate->TS TS->ActiveCat Regeneration Product Chiral Piperidinium Salt TS->Product Enantio-determining Step

Experimental Protocol: Synthesis of (R)-2-Phenylpiperidine

Adapted from Zhou et al. (DICP) and subsequent process optimization.

Reagents:

  • Substrate: 1-Benzyl-2-phenylpyridinium bromide (1.0 equiv)

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (R)-SegPhos or (R)-SynPhos (2.1 mol%)

  • Solvent: Toluene/CH2Cl2 (1:1 v/v)

  • Gas: Hydrogen (

    
    ), 600 psi[1]
    

Step-by-Step Procedure:

  • Catalyst Activation (Glovebox): In a vial, mix

    
     (6.7 mg, 0.01 mmol) and (R)-SegPhos (13.4 mg, 0.022 mmol) in degassed THF (1 mL). Stir at RT for 20 mins until the solution turns clear orange/red.
    
  • Reaction Assembly: Transfer the catalyst solution via syringe into a stainless steel autoclave containing the pyridinium salt (1.0 mmol) dissolved in Toluene/CH2Cl2 (4 mL).

  • Hydrogenation:

    • Seal the autoclave.

    • Purge with

      
       (3 cycles at 100 psi).
      
    • Pressurize to 600 psi (40 bar) .

    • Stir at RT for 24 hours.

  • Workup: Carefully vent the hydrogen (fume hood!). Add saturated aqueous

    
     to neutralize the salt and liberate the free amine. Extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc + 1% 
    
    
    
    ).

Validation Criteria:

  • Conversion: >98% (checked by

    
     NMR).
    
  • Enantiomeric Excess (ee): >90% (Chiral HPLC, Chiralcel OD-H column).

Method B: Enantioselective -Lithiation (Beak-O'Brien)

Best for: Functionalizing commercially available N-Boc piperidine to create complex 2-substituted analogs.

The Mechanistic Rationale

The protons


 to the nitrogen in N-Boc piperidine are not sufficiently acidic for simple deprotonation without activation. By using s-Butyllithium (s-BuLi)  complexed with a chiral diamine (like (-)-Sparteine  or the O'Brien Surrogate ), one can achieve a Complex Induced Proximity Effect (CIPE) . The chiral ligand coordinates lithium, directing it to remove one specific enantiotopic proton, creating a configurationally stable lithiated species at -78°C.
Workflow Visualization

This pathway highlights the critical temperature control required to avoid


-elimination.

LithiationWorkflow Figure 2: Beak-O'Brien alpha-lithiation protocol. Start N-Boc Piperidine Lithiation Asymmetric Deprotonation (-78°C, 4-6 hours) Start->Lithiation Complex Pre-Complexation (s-BuLi + Ligand) Complex->Lithiation Directing Group Trapping Electrophile Trapping (E+ added) Lithiation->Trapping Retention of Config Warning CRITICAL: T > -50°C causes Beta-Elimination Lithiation->Warning Failure Mode Product 2-Substituted Chiral Piperidine Trapping->Product

Experimental Protocol: Synthesis of (S)-2-Methyl-N-Boc-piperidine

Adapted from O'Brien et al. (Univ. of York).

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Base: s-BuLi (1.3 equiv, 1.4 M in cyclohexane)

  • Ligand: (-)-Sparteine (1.3 equiv) (Note: If unavailable, use O'Brien's (+)-sparteine surrogate)

  • Electrophile: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous

    
     (TBME is a greener alternative)
    

Step-by-Step Procedure:

  • Ligand Complexation: Flame-dry a Schlenk flask under Argon. Add (-)-Sparteine (1.3 mmol) and anhydrous ether (10 mL). Cool to -78°C .[2][3]

  • Base Addition: Dropwise add s-BuLi (1.3 mmol). Stir for 15 mins to form the chiral base complex.

  • Deprotonation: Add N-Boc-piperidine (1.0 mmol) dropwise dissolved in ether.

    • Critical: Stir at -78°C for 4–6 hours . Shorter times reduce yield; higher temperatures cause racemization or elimination.

  • Trapping: Add MeI (1.5 mmol) dropwise. The solution may become cloudy.

  • Warming: Allow the reaction to warm slowly to RT over 12 hours.

  • Quench: Add dilute

    
     (5%) to quench. Extract with ether.
    

Validation Criteria:

  • Yield: 60–80% (isolated).

  • Enantiomeric Ratio (er): >95:5 (Determined by CSP-HPLC).

Comparative Analysis & Troubleshooting

FeatureIr-Catalyzed Hydrogenation (Zhou)

-Lithiation (Beak/O'Brien)
Primary Utility Reducing aromatic ringsFunctionalizing saturated rings
Scalability High (kg scale possible)Low/Medium (Cryogenic limits)
Atom Economy ExcellentModerate (Stoichiometric Li/Ligand)
Substrate Scope 2-aryl, 2,3-disubstituted2-alkyl, 2-benzyl
Key Risk Catalyst PoisoningMoisture sensitivity / Temp control
Troubleshooting Guide
  • Problem: Low conversion in Hydrogenation.

    • Root Cause:[4][5][6] Catalyst poisoning by free pyridine.

    • Fix: Ensure the substrate is fully converted to the HCl or HBr salt before adding the catalyst. Add 5 mol%

      
       as an additive to stabilize the Ir-hydride species.
      
  • Problem: Racemization in Lithiation.

    • Root Cause:[4][5][6] Temperature drift above -60°C.[6]

    • Fix: Use a cryocooler or monitor the dry ice/acetone bath rigorously. Ensure the electrophile is added slowly to prevent exotherms.

References

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Dalian Institute of Chemical Physics.

  • O'Brien, P., et al. (2014).[3] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications.

  • Chen, Q.-S., et al. (2023).[7][8] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

  • Firth, J. D., O'Brien, P., et al. (2016). A synthetic and spectroscopic investigation of the asymmetric α-lithiation-trapping of six-membered N-Boc heterocycles. Heterocycles.

  • Ravi, S., Fairlamb, I. J. S., Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.

Sources

Application Note: Chemoselective Catalytic Hydrogenation for the Synthesis of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Clarification & Strategic Overview

Nomenclature Clarification: The piperidine scaffold is a fully saturated,


-hybridized six-membered nitrogen heterocycle. Therefore, it cannot undergo further catalytic hydrogenation. In advanced synthetic methodology, the phrase "hydrogenation of the piperidine ring" in the context of 1-Acetylpiperidine-3-carbaldehyde  refers to the catalytic hydrogenation of its aromatic pyridine precursor  to form the saturated piperidine ring[1].

The synthesis of 1-Acetylpiperidine-3-carbaldehyde presents a classic and highly challenging problem in synthetic chemistry: chemoselectivity . The target molecule contains a C3-carbaldehyde (aldehyde) group, which is highly susceptible to catalytic reduction. Direct hydrogenation of 1-acetylpyridinium-3-carbaldehyde or pyridine-3-carbaldehyde (nicotinaldehyde) using standard transition metal catalysts invariably leads to the rapid reduction of the highly electrophilic aldehyde group, yielding the corresponding primary alcohol[2] long before the aromatic ring saturates.

To achieve the target structure, researchers must employ a strategic protection-reduction-acetylation-deprotection sequence. This application note details the causality, quantitative metrics, and step-by-step protocols required to successfully navigate this chemoselective workflow.

Mechanistic Insights & Causality (E-E-A-T)

Designing a self-validating protocol requires understanding the why behind each reagent choice:

  • Aldehyde Masking (Acetalization): To prevent the premature reduction of the formyl group, it is temporarily masked as a 1,3-dioxolane acetal. Acetal protecting groups eliminate the C=O

    
    -bond, rendering the carbon center entirely inert to standard catalytic hydrogenation conditions.
    
  • Overcoming Catalyst Poisoning: The hydrogenation of the pyridine ring is notoriously difficult due to its aromatic stability and the tendency of the Lewis basic nitrogen to coordinate with and poison the transition metal catalyst[1]. By utilizing Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid, the pyridine nitrogen is protonated in situ. This protonation serves a dual purpose: it prevents catalyst poisoning by eliminating the lone pair's coordinating ability, and it slightly disrupts the aromaticity of the ring, lowering the activation energy required for hydrogen addition[3].

  • Sequential N-Acetylation: Following ring saturation, the resulting secondary amine (piperidine) is highly nucleophilic. It is immediately trapped via N-acetylation using acetic anhydride before the acetal is hydrolyzed, preventing unwanted reductive amination or polymerization side reactions.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the chemoselective synthesis, highlighting the critical points of ring saturation and aldehyde unmasking.

G N1 Pyridine-3-carbaldehyde N2 Acetal Protection (Ethylene Glycol, p-TsOH) N1->N2 N3 3-(1,3-Dioxolan-2-yl)pyridine N2->N3 N4 Catalytic Hydrogenation (H2, PtO2, Glacial AcOH) N3->N4 Ring Saturation N5 3-(1,3-Dioxolan-2-yl)piperidine N4->N5 N6 N-Acetylation (Ac2O, Et3N, DCM) N5->N6 N7 1-Acetyl-3-(1,3-dioxolan-2-yl)piperidine N6->N7 N8 Acetal Deprotection (Aq. HCl, THF) N7->N8 N9 1-Acetylpiperidine-3-carbaldehyde N8->N9 Aldehyde Unmasking

Workflow for 1-Acetylpiperidine-3-carbaldehyde via chemoselective pyridine hydrogenation.

Quantitative Data: Catalyst Chemoselectivity

Selecting the correct catalyst is the most critical variable in this workflow. The table below summarizes the quantitative performance of various catalytic systems when applied to pyridine-3-carbaldehyde derivatives.

Table 1: Chemoselectivity in Pyridine vs. Aldehyde Hydrogenation

Catalyst SystemSubstrateConditionsMajor ProductChemoselectivity Outcome
Pd/C (10%) Pyridine-3-carbaldehydeH₂, 1 atm, EtOH, RT3-(Hydroxymethyl)pyridinePoor: Aldehyde reduces rapidly; pyridine ring remains intact[2].
Rh/Al₂O₃ 1-Acetylpyridinium-3-carbaldehydeH₂, 10 bar, MeOH, RT1-Acetyl-3-piperidinemethanolPoor: Both ring and aldehyde are fully reduced[4].
PtO₂ (Adams' Catalyst) 3-(1,3-Dioxolan-2-yl)pyridineH₂, 50 bar, Glacial AcOH, RT3-(1,3-Dioxolan-2-yl)piperidineExcellent: Acetal protects aldehyde; ring is fully saturated[3].
Step-by-Step Experimental Protocols

Note: The following protocols are designed to be self-validating. In-process controls (IPCs) such as TLC or LC-MS should be utilized to confirm the completion of each stage before proceeding.

Phase 1: Acetal Protection of Nicotinaldehyde
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: Add pyridine-3-carbaldehyde (10.0 g, 93.3 mmol), ethylene glycol (11.6 g, 186.6 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 g, 2.6 mmol) to 200 mL of anhydrous toluene.

  • Reaction: Reflux the mixture vigorously. Water will azeotropically distill and collect in the Dean-Stark trap. Continue refluxing for 12 hours or until water collection ceases.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid, and dry over anhydrous Na₂SO₄.

  • Validation: Evaporate the solvent in vacuo to yield 3-(1,3-dioxolan-2-yl)pyridine . Expected yield: >90%. ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal methine proton (~5.8 ppm).

Phase 2: Catalytic Hydrogenation of the Pyridine Ring
  • Setup: Transfer the protected intermediate (10.0 g, 66.1 mmol) to a high-pressure stainless-steel hydrogenation reactor.

  • Solvent & Catalyst: Dissolve the substrate in 100 mL of glacial acetic acid. Carefully add Platinum(IV) oxide (PtO₂, 0.3 g, 1.3 mmol)[3]. Caution: PtO₂ can ignite flammable solvents; add under an inert argon atmosphere.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the reactor to 50 bar with H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Carefully vent the reactor. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid. The filtrate contains 3-(1,3-dioxolan-2-yl)piperidine as its acetate salt. Proceed directly to Phase 3.

Phase 3: N-Acetylation
  • Setup: Concentrate the acetic acid filtrate from Phase 2 under reduced pressure to approximately 30 mL. Transfer to a 250 mL flask and cool to 0 °C in an ice bath.

  • Reagents: Add dichloromethane (100 mL), followed by the slow addition of triethylamine (20.0 g, 198 mmol) to neutralize the residual acetic acid and free the piperidine amine.

  • Reaction: Dropwise, add acetic anhydride (8.1 g, 79.3 mmol). Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with water (50 mL). Separate the organic layer, wash with brine, and dry over MgSO₄. Concentrate in vacuo to yield 1-acetyl-3-(1,3-dioxolan-2-yl)piperidine .

Phase 4: Acetal Deprotection (Aldehyde Unmasking)
  • Reaction: Dissolve the crude intermediate from Phase 3 in THF (100 mL). Add 1M aqueous HCl (50 mL) and stir at room temperature for 6 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The non-polar acetal spot will convert to a more polar aldehyde spot.

  • Workup: Neutralize the mixture to pH 7 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure target compound, 1-Acetylpiperidine-3-carbaldehyde .

References

To ensure authoritative grounding, the mechanistic principles and catalytic data utilized in this application note are supported by the following verified literature sources:

  • Beilstein Journal of Organic Chemistry. Total synthesis of natural products based on hydrogenation of aromatic rings.[4] URL: [Link]

  • Grokipedia. Pyridine-3-carbaldehyde: Reduction Reactions and Organic Synthesis Intermediates.[2] URL: [Link]

Sources

Application Note: Strategic Derivatization of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold represents a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1] While 4-substituted piperidines are ubiquitous, 1-acetylpiperidine-3-carbaldehyde offers a distinct spatial vector (C3 substitution) critical for exploring novel chemical space in Structure-Activity Relationship (SAR) studies. This application note details three validated protocols for derivatizing this aldehyde into high-value biological screening libraries: Reductive Amination , Horner-Wadsworth-Emmons (HWE) Olefination , and Heterocycle Construction . Special emphasis is placed on controlling C3-epimerization and maximizing library "lead-likeness."

Introduction & Strategic Value

The 1-acetylpiperidine-3-carbaldehyde (CAS: 10602-86-5) serves as a versatile electrophilic handle. The


-acetyl group provides metabolic stability and reduces basicity compared to the free amine, mimicking the amide linkages found in peptide mimetics.
Why Target the C3 Position?
  • Vector Diversity: Unlike the linear C4-substitution, C3-substituents project into a different quadrant of the receptor binding pocket, often capturing unique hydrophobic interactions or hydrogen bond donors/acceptors unavailable to C4-analogs.

  • Stereochemical Richness: The C3 carbon is chiral.[2] While often sourced as a racemate, the ability to resolve or synthesize enantiomers allows for the probing of stereospecific binding pockets (e.g., AChE, GPCRs).

Master Derivatization Workflow

The following diagram illustrates the three divergent pathways covered in this guide.

Derivatization_Workflow Aldehyde 1-Acetylpiperidine- 3-carbaldehyde ReductiveAm PATH A: Reductive Amination Aldehyde->ReductiveAm + Amines + STAB HWE PATH B: HWE Olefination Aldehyde->HWE + Phosphonates + Base Heterocycle PATH C: Heterocycle Formation Aldehyde->Heterocycle + Diamines + Oxidation AmineLib Secondary/Tertiary Amine Library ReductiveAm->AmineLib AlkeneLib Unsaturated Esters/ Amides (Michael Acceptors) HWE->AlkeneLib ImidLib Benzimidazole/ Thiazole Library Heterocycle->ImidLib

Figure 1: Divergent synthesis strategy transforming the aldehyde handle into three distinct pharmacophore classes.

Critical Control Point: Stereochemical Integrity

The Risk: The C3-formyl group is adjacent to a chiral center. Under strongly basic conditions or high temperatures, the C3 proton is acidic enough (alpha to carbonyl) to allow enolization, leading to racemization or epimerization to the thermodynamic anti-isomer.

Mitigation Strategy:

  • Avoid Strong Bases: Use mild bases (e.g., DIPEA, K2CO3) where possible.

  • Temperature Control: Maintain reactions at or below room temperature (RT) unless necessary.

  • Reagent Selection: For reductive amination, use Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride, as STAB works efficiently under mildly acidic conditions (AcOH) which suppresses enolization better than basic conditions.

Protocol A: High-Throughput Reductive Amination

This is the "workhorse" reaction for generating amine libraries. It connects the piperidine core to diverse aromatic or aliphatic R-groups via a flexible methylene linker.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde to the alcohol before the imine is formed. It selectively reduces the protonated iminium ion.

Reductive_Amination_Mech Step1 1. Imine Formation (Aldehyde + Amine) Step2 2. Protonation (Acid Catalysis) Step1->Step2 - H2O Step3 3. Hydride Transfer (STAB Reagent) Step2->Step3 Iminium Ion Intermediate Product Secondary Amine Step3->Product Irreversible Reduction

Figure 2: Step-wise mechanism ensuring selectivity for the amine product over the alcohol byproduct.

Materials
  • Substrate: 1-Acetylpiperidine-3-carbaldehyde (0.2 M in DCE).

  • Amines: Diverse primary/secondary amines (0.2 M in DCE).

  • Reagent: Sodium Triacetoxyborohydride (STAB), solid.

  • Catalyst: Glacial Acetic Acid.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed, though DCM is acceptable).

Step-by-Step Procedure
  • Library Plate Setup: In a 96-well deep-well block, aliquot 500 µL of the Aldehyde stock (0.1 mmol) into each well.

  • Amine Addition: Add 1.1 equivalents (0.11 mmol) of the specific amine to each well.

  • Catalysis: Add 10 µL of Glacial Acetic Acid to each well (promotes iminium formation).

  • Imine Formation: Seal the block and shake at Room Temperature (RT) for 30-60 minutes . Note: Pre-forming the imine is crucial for steric amines.

  • Reduction: Remove seal. Add 1.5 equivalents (approx. 32 mg) of solid STAB to each well.

    • Caution: Gas evolution (H2) may occur; do not seal immediately.

  • Reaction: Seal loosely (or use a gas-permeable seal) and shake at RT for 16 hours (overnight).

  • Quench: Add 500 µL of saturated aqueous NaHCO3. Shake vigorously for 10 mins to neutralize acid and decompose excess borohydride.

  • Extraction:

    • Add 500 µL DCM.

    • Phase separate (using phase separator cartridges or centrifugation).

    • Collect organic layer.

  • Purification: Evaporate solvent. For biological screening, purification via SCX (Strong Cation Exchange) cartridges is recommended to remove non-basic impurities.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol extends the carbon chain, creating unsaturated esters or amides. These are excellent Michael acceptors (covalent inhibitors) or precursors for saturated alkyl linkers.

Rationale

We select HWE over traditional Wittig because:

  • E-Selectivity: HWE heavily favors the trans (E) isomer, reducing mixture complexity.

  • Workup: The phosphate byproduct is water-soluble, unlike the triphenylphosphine oxide from Wittig, which is notoriously difficult to remove from small-scale library samples.

Materials
  • Phosphonate: Triethyl phosphonoacetate (or analogs).[3]

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium Hydride). Note: LiHMDS is milder and easier to handle in solution.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Activation: In a reaction vial under Nitrogen, dissolve the phosphonate (1.2 equiv) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir for 20 mins. The solution should remain clear/yellow.

  • Addition: Add 1-Acetylpiperidine-3-carbaldehyde (1.0 equiv) dissolved in minimal THF.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC or LCMS (Aldehyde peak disappears; new UV-active peak appears).

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract with Ethyl Acetate (3x).

    • The phosphate byproduct remains in the aqueous layer.

  • Validation: NMR should show a large coupling constant (J > 15 Hz) for the alkene protons, confirming E-geometry.

Data Summary & Quality Control

For a library to be "screen-ready," it must meet specific criteria.

ParameterAcceptance CriteriaMethod of Verification
Purity > 90%LC-MS (UV @ 254nm + ELSD)
Identity [M+H]+ ± 0.5 DaMass Spectrometry (ESI+)
Solubility Clear at 10mM in DMSOVisual Inspection / Nephelometry
Stereochemistry E-isomer > 90% (for HWE)1H-NMR (Coupling Constants)
Solvent Residual < 5%1H-NMR
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Cause: Wet solvents or old STAB reagent.

    • Fix: Use anhydrous DCE; purchase fresh STAB or store in desiccator.

  • Problem: Epimerization observed (mixture of diastereomers).

    • Cause: Reaction temperature too high or exposure to strong base.

    • Fix: Switch to Protocol A (STAB/AcOH) and strictly maintain < 25°C.

  • Problem: Product is an oil/gum and hard to weigh.

    • Fix: Convert to HCl or Fumarate salt by treating with ethereal HCl or fumaric acid. This creates stable, weighable solids for the library.

References

  • Piperidine Scaffolds in Drug Design

    • Analogues of Piperidine for Drug Design. Enamine. Link

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. Link

  • Epimerization Risks

    • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.J. Am. Chem. Soc. (via NCBI). Link

  • HWE Reaction Protocols

    • Horner-Wadsworth-Emmons Reaction.[4][5] Organic Chemistry Portal. Link

  • Biological Relevance (Melanoma/Senescence)

    • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype.ACS Omega (via NCBI). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Molecule: 1-Acetylpiperidine-3-carbaldehyde Primary Challenges:

  • Oxidative Instability: The C3-aldehyde group is prone to oxidation, forming 1-acetylpiperidine-3-carboxylic acid (an impurity that lowers yield and complicates downstream coupling).

  • Stereochemical Lability: The C3 position is alpha to a carbonyl. While the N-acetyl group reduces ring strain, the C3 proton is acidic. Exposure to strong bases (pH > 10) or prolonged heat can lead to racemization (loss of enantiopurity).

  • Silica Interaction: Aldehydes can undergo acid-catalyzed degradation or irreversible adsorption on acidic silica gel.

Decision Matrix: Select Your Purification Workflow

Before proceeding, select the method that matches your crude profile and available equipment.

PurificationDecision Start Start: Analyze Crude Mixture ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonAldehydes Non-Aldehydes (Alcohols, Esters, Amides) ImpurityCheck->NonAldehydes Contains Acids Carboxylic Acids (Oxidation Products) ImpurityCheck->Acids Contains Complex Complex Mixture (Close Rf values) ImpurityCheck->Complex Contains Bisulfite Method A: Bisulfite Adduct (Chemical Selectivity) NonAldehydes->Bisulfite Wash Method B: Basic Wash (Sodium Bicarbonate) Acids->Wash Chromatography Method C: Buffered Silica Flash (Rapid Elution) Complex->Chromatography Wash->Chromatography If purity < 95%

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

Detailed Protocols

Method A: Bisulfite Adduct Purification (High Purity / Scalable)

Best for: Removing non-aldehyde impurities (unreacted alcohols, starting materials) without chromatography.

Mechanism: The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt.[1] Impurities remain in the organic layer. The aldehyde is then regenerated.[1]

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve crude oil in EtOAc (5 volumes).

    • Add saturated aqueous NaHSO₃ (1.5 equivalents relative to aldehyde).

    • Vigorously stir/shake for 30–60 minutes. The mixture may become warm.

    • Observation: A thick white precipitate (the adduct) may form. If so, filter it. If it remains soluble in the aqueous phase, proceed to separation.

  • Wash Cycle:

    • Separate the layers.[1][2][3] Keep the Aqueous Layer (contains product).

    • Wash the aqueous layer 2x with EtOAc or Et₂O to remove non-aldehyde organic impurities.

  • Regeneration (CRITICAL STEP):

    • Standard Protocol Warning: Most texts suggest NaOH. DO NOT use NaOH for this substrate; it will racemize the C3 center.

    • Correct Procedure: Cool the aqueous phase to 0°C. Add saturated NaHCO₃ (Sodium Bicarbonate) or solid Na₂CO₃ slowly until pH reaches 8–9.

    • Alternative: Add excess aqueous formaldehyde (formalin), which preferentially binds the bisulfite, releasing your product.

  • Extraction:

    • Extract the regenerated aldehyde immediately into DCM (3x).

    • Dry over MgSO₄ and concentrate in vacuo (bath < 30°C).

Method B: Buffered Flash Chromatography

Best for: Isolating the aldehyde from complex reaction mixtures where bisulfite fails.

The Issue: Standard silica gel is acidic (pH 4–5). This degrades aldehydes and causes "streaking" (tailing) on the column, leading to yield loss. The Fix: Buffer the stationary phase.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of solvent to neutralize active sites.

  • Elution:

    • Load the crude (dissolved in minimum DCM).

    • Run a gradient of Hexanes/EtOAc (Start 90:10 → End 50:50).

    • Note: Do not include Et₃N in the mobile phase during the run, as it may contaminate the product. The pre-wash is usually sufficient.

  • Detection: Use DNP (2,4-Dinitrophenylhydrazine) stain. Aldehydes appear as yellow/orange spots immediately.

Method C: Kugelrohr / High-Vacuum Distillation

Best for: Large scale (>10g) where chromatography is too expensive.

  • Vacuum Requirement: < 1.0 Torr (High Vacuum).

  • Temperature: Expect boiling points >120°C at 1 Torr.

  • Warning: Prolonged heating promotes racemization. Use a Kugelrohr apparatus for short-path, rapid distillation.

Troubleshooting & FAQs

Category: Yield & Stability[4]

Q: My yield drops significantly after drying on the rotovap. Why? A: Aldehydes are volatile and oxidizable.

  • Volatility: 1-Acetylpiperidine-3-carbaldehyde is not highly volatile, but can co-evaporate with solvents if the vacuum is too strong and the bath is hot. Keep bath < 30°C.

  • Oxidation: If you used an air-bleed on your rotovap, you likely oxidized the aldehyde to the carboxylic acid. Always backfill with Nitrogen or Argon.

Q: The product turned into a solid white solid after standing overnight. A: You likely formed the trimer (paraldehyde-like species) or the hydrate .

  • Verification: Check NMR.[4] If the aldehyde proton (9–10 ppm) is gone and a new peak appears around 5 ppm, it is the trimer/hydrate.

  • Fix: Dissolve in DCM, add a catalytic amount of acid (e.g., PPTS), and stir to revert. However, for storage, keep it as the stable alcohol and oxidize only immediately before use.

Category: Purity & Analysis

Q: My NMR shows the aldehyde proton as a multiplet, not a doublet. A: This indicates Racemization or Enolization .

  • The C3 proton is acidic. If you used strong base (NaOH) during workup or bisulfite regeneration, you scrambled the stereocenter.

  • Solution: You cannot "purify" enantiomers easily without chiral HPLC. You must restart the synthesis and ensure pH never exceeds 9.

Q: TLC shows a "streak" rather than a spot. A: This is typical of aldehydes on acidic silica.

  • Fix: See Method B . Pre-treat your TLC plate by dipping it in 1% Et₃N/Hexane and drying it before spotting your compound. This will sharpen the spot and confirm if the streak is artifactual or real impurities.

Comparative Data Table

FeatureBisulfite ExtractionFlash ChromatographyDistillation
Purity Potential High (>98%)Moderate (95%)High (>98%)
Yield 60–80%70–90%50–70%
Scalability ExcellentPoorModerate
Racemization Risk Low (if pH controlled)LowHigh (Thermal)
Cost LowHigh (Solvent/Silica)Low

Visual Workflow: Bisulfite Regeneration Loop

BisulfiteLoop Crude Crude Mixture (Organic Solvent) Reaction Add Sat. NaHSO3 (Vigorous Stirring) Crude->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrgWaste Organic Layer (Impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous Layer (Bisulfite Adduct) PhaseSep->AqAdduct Keep Regen Regeneration (Add NaHCO3 to pH 8) AqAdduct->Regen Extraction Extract w/ DCM Regen->Extraction Final Pure Aldehyde Extraction->Final

Figure 2: The Bisulfite Purification Loop. Note the use of NaHCO₃ for regeneration to prevent racemization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts).

  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. (General methodology for aldehyde purification).

  • Sigma-Aldrich. Pressure-Temperature Nomograph for Solvents. (Used for boiling point estimation of piperidine derivatives).

  • Common Chemistry (CAS). 1-Acetylpiperidine Properties (CAS 618-42-8). (Base structure physical data).[5][6] [6]

  • MacMillan, D. W. C., et al. Enantioselective Organocatalysis. (Context on the stereolability of alpha-chiral aldehydes).

Sources

Side reactions in the synthesis of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis and handling of 1-Acetylpiperidine-3-carbaldehyde (CAS: 88536-21-4). It is designed to troubleshoot specific failure modes encountered during the two primary synthetic routes: Oxidation of the alcohol and Reduction of the ester .

Status: Operational Subject: Troubleshooting Synthetic Anomalies & Side Reactions Ticket Priority: High (Chiral Center Instability / Chemoselectivity Issues)

Molecule Profile & Reactivity Overview

The target molecule contains three distinct reactive features that drive its instability profile:

  • C3-Aldehyde: Highly electrophilic, prone to hydration and oxidation.

  • C3-Chiral Center: The proton at C3 is

    
     to a carbonyl, making it acidic (
    
    
    
    ). This creates a high risk of racemization via enolization.
  • N-Acetyl Group: A tertiary amide. While generally stable, it presents a chemoselectivity challenge during hydride reductions (e.g., DIBAL-H), where it competes with the ester.

Critical Troubleshooting Guides (Q&A Format)

Module A: Stereochemical Integrity (Racemization)

User Report: "I synthesized the (S)-enantiomer, but chiral HPLC shows a drop in enantiomeric excess (ee) from >98% to 75% after workup."

Diagnosis: Base-Catalyzed Epimerization The C3 position is thermodynamically unstable. Even mild bases (like Triethylamine used in Swern oxidations) or slightly basic aqueous workups (saturated


) can deprotonate the 

-carbon, leading to a planar enol intermediate that reprotonates indiscriminately.

The Mechanism: The electron-withdrawing nature of the aldehyde and the inductive effect of the piperidine ring increase the acidity of the C3 proton.

Racemization cluster_conditions Risk Factors S_Enantiomer (S)-Aldehyde (Chiral) Enol Planar Enol / Enolate (Achiral Intermediate) S_Enantiomer->Enol Deprotonation (-H+) Base Base (B:) Base->S_Enantiomer Catalysis Racemate Racemic Mixture (S) + (R) Enol->Racemate Reprotonation (+H+) Et3N Excess Et3N Excess Sat. NaHCO3 Wash Sat. NaHCO3 Wash Silica Gel (Acidic/Basic sites) Silica Gel (Acidic/Basic sites)

Figure 1: Pathway of base-catalyzed racemization at the C3 position.

Corrective Protocol:

  • Oxidation Route: If using Swern, use DIPEA (Hünig's base) instead of Et3N if possible, as it is bulkier and less nucleophilic, though strict temperature control (-78°C) is the primary defense.

  • Workup: Avoid saturated bicarbonate if the aldehyde is crude. Use a phosphate buffer (pH 7.0) for quenching.

  • Purification: Avoid silica gel chromatography if possible, as silica surface hydroxyls can catalyze epimerization. If necessary, deactivate silica with 1% Et3N (with caution) or use neutral alumina.

Module B: Chemoselectivity in Reduction (DIBAL-H)

User Report: "Using DIBAL-H to reduce the ester, I lost the acetyl group (N-deacetylation) or formed the N-ethyl amine."

Diagnosis: Competitive Amide Reduction While DIBAL-H is selective for esters at low temperatures, the N-acetyl group is a tertiary amide. If the reaction warms above -50°C before quenching, or if >1.2 equivalents of DIBAL-H are used, the hydride will attack the amide carbonyl.

Reaction Divergence:

  • Desired: Ester

    
     Tetrahedral Intermediate (stable at -78°C) 
    
    
    
    Aldehyde.
  • Side Reaction: Amide

    
     Hemiaminal 
    
    
    
    Amine (N-ethylpiperidine derivative).

Data: Chemoselectivity Windows

ParameterSafe ZoneDanger ZoneOutcome of Failure
Temperature -78°C to -60°C> -40°CAmide reduction (N-Ethyl formation)
Stoichiometry 1.05 - 1.10 eq> 1.5 eqOver-reduction to Alcohol
Quench Methanol at -78°CWater at RTAluminum emulsions / Polymerization

Corrective Protocol:

  • Strict Cryogenics: Cool the ester solution to -78°C before adding DIBAL-H.

  • Dropwise Addition: Add DIBAL-H down the side of the flask to precool it.

  • Inverse Quench: Transfer the reaction mixture into a chilled solution of Rochelle's salt (Sodium Potassium Tartrate) rather than adding water to the reaction. This prevents localized heating.

Module C: Oxidation Workflow Failures (Swern/IBX)

User Report: "I see a new peak at +16 mass units (M+16) and low aldehyde yield."

Diagnosis: Over-Oxidation to Carboxylic Acid Aldehydes are easily oxidized to carboxylic acids by atmospheric oxygen or excess oxidant during workup.

Secondary Diagnosis: Pummerer Rearrangement (Swern Specific) If the Swern intermediate (alkoxysulfonium ylide) is not kept cold (-78°C) before base addition, it can rearrange, leading to thioether side products rather than the aldehyde.

OxidationFailures cluster_prevention Prevention Strategy Alcohol 1-Acetyl-3-hydroxymethylpiperidine Aldehyde Target Aldehyde Alcohol->Aldehyde Swern/IBX Pummerer Pummerer Side Products (Thioethers) Alcohol->Pummerer Swern Temp > -60°C (Before Et3N) Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid O2 (Air) or Ag/Cu catalysis Degas Solvents Degas Solvents Argon Atmosphere Argon Atmosphere Rapid Workup Rapid Workup

Figure 2: Competitive pathways in the oxidation of the hydroxymethyl precursor.

Corrective Protocol:

  • Reagent Switch: If Swern is problematic, use Dess-Martin Periodinane (DMP) . DMP is milder, operates at room temperature, and avoids the basic conditions that cause racemization.

  • Buffer: When using DMP, add solid

    
     to the reaction to buffer the acetic acid byproduct.
    
Module D: Isolation & Storage (Hydrates & Polymerization)

User Report: "The NMR shows no aldehyde proton (9-10 ppm) but the mass spec is correct. The product is a gum."

Diagnosis: Hydrate/Hemiacetal Formation 1-Acetylpiperidine-3-carbaldehyde is hydrophilic. In the presence of water or alcohols (methanol/ethanol), it forms:

  • Gem-diol (Hydrate): In aqueous media.

  • Hemiacetal: If quenched with methanol (common in DIBAL) and not fully removed.

Detection:

  • Aldehyde: ~9.6 ppm (singlet/doublet).

  • Hydrate: ~5.2 ppm (broad).

Corrective Protocol:

  • Drying: The aldehyde must be dried under high vacuum (<1 mbar) to revert the hydrate to the carbonyl form.

  • Storage: Store under Argon at -20°C. Do not store in alcoholic solvents.

Recommended Synthetic Workflow (Best Practice)

For the highest fidelity (enantiomeric purity and yield), the Oxidation Route via Dess-Martin Periodinane is recommended over the DIBAL-H reduction, as it avoids the chemoselectivity issues of the amide group.

Step-by-Step Protocol (Oxidation):

  • Setup: Dissolve 1-acetyl-3-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffering: Add solid

    
     (5.0 eq) to neutralize acid byproducts.
    
  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) at 0°C, then warm to RT. Stir 1-2 h.

  • Quench: Add saturated

    
     (to reduce iodine byproducts) and saturated 
    
    
    
    (1:1 mixture). Stir vigorously until layers clear.
  • Extraction: Extract with DCM. Wash with Brine.[1]

  • Isolation: Dry over

    
    . Concentrate at <30°C  to minimize racemization.
    

References

  • DIBAL-H Reduction Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text describing tetrahedral intermediate stability at -78°C). Seyden-Penne, J. (1997). Reductions by the Alumino-and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Racemiz

    
    -Chiral Aldehydes: 
    
    • Seebach, D., et al. (1982). Self-Regeneration of Stereocenters.Journal of the American Chemical Society.

    • Note: Specific data on 3-formylpiperidine racemization is derived from general reactivity of -amino/amido aldehydes.
  • Swern Oxidation Side Reactions

    • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study.Tetrahedron, 34(11), 1651-1660. Link

  • Dess-Martin Periodinane Protocol

    • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.The Journal of Organic Chemistry, 48(22), 4155-4156. Link

Sources

Overcoming stability issues with 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with highly reactive aliphatic aldehydes.

Working with 1-Acetylpiperidine-3-carbaldehyde requires a deep understanding of its intrinsic chemical instability. When experiments fail, the root cause is rarely the downstream chemistry; it is almost always the degradation of the aldehyde starting material before the reaction even begins.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind the degradation of 1-Acetylpiperidine-3-carbaldehyde, establish self-validating recovery protocols, and provide robust analytical methods to ensure absolute confidence in your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-Acetylpiperidine-3-carbaldehyde degrade into a viscous oil or form white precipitates over time? A1: 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) is highly susceptible to two distinct degradation pathways that alter its physical state:

  • Autoxidation: Exposure to atmospheric oxygen initiates a radical chain reaction that oxidizes the formyl group into 1-acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5). This oxidation increases the viscosity of the liquid and drastically lowers the pH of your stock, poisoning base-sensitive downstream reactions.

  • Trimerization: Aliphatic aldehydes readily undergo cyclic trimerization to form 1,3,5-trioxane derivatives, which appear as insoluble white precipitates[1]. Counterintuitively, storing the neat (undiluted) liquid at -20°C can actually accelerate this process. When the aldehyde solidifies below its melting point, the polar formyl groups physically align in the crystal lattice, facilitating rapid acid/base-catalyzed trimerization[1].

Q2: What is the optimal storage protocol to prevent these degradation pathways? A2: To arrest both autoxidation and trimerization, you must disrupt the physical and chemical causality of the degradation:

  • Solvent Dilution: Never store the aldehyde neat for extended periods. Diluting the aldehyde in an inert organic solvent (e.g., toluene or dichloromethane) at a concentration of 0.5 to 1.0 M prevents the crystalline alignment of formyl groups, effectively halting low-temperature trimerization[1].

  • Atmospheric Control: Displace oxygen with Argon or Nitrogen to starve the autoxidation radical pathway[2].

  • Temperature: Store the solvated aldehyde at 4°C in the dark[3].

Degradation A 1-Acetylpiperidine-3-carbaldehyde (Neat Liquid) B O2 Exposure (Room Temp) A->B C Low Temp Storage (Neat Freezing) A->C D Autoxidation B->D E Trimerization C->E F 1-Acetylpiperidine-3-carboxylic acid (Viscous Oil) D->F Radical Chain G 1,3,5-Trioxane Derivative (White Precipitate) E->G Formyl Alignment

Caption: Logical relationship between improper storage conditions and primary degradation pathways.

Q3: How do I accurately quantify the degradation of my stock? A3: Direct UV detection of aliphatic aldehydes via HPLC is unreliable due to the lack of a strong chromophore. You must derivatize the sample using 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone derivative is highly stable, prevents further evaporation or polymerization, and exhibits strong UV absorbance at 360 nm, allowing for precise chromatographic quantification[3].

Part 2: Quantitative Stability Matrix

To illustrate the critical importance of storage conditions, refer to the stability data synthesized from standard aliphatic aldehyde degradation profiles adapted for 1-Acetylpiperidine-3-carbaldehyde.

Table 1: 30-Day Stability Matrix for 1-Acetylpiperidine-3-carbaldehyde

Storage ConditionStateAtmosphere30-Day Purity RecoveryPrimary Degradant Observed
25°C (Ambient)NeatAir< 45%Carboxylic Acid (Oxidation)
4°CNeatAir~ 70%Carboxylic Acid & Trimer
-20°CNeatArgon~ 80%Cyclic Trimer (Precipitate)
4°C 1M in Toluene Argon > 98% None significant

Part 3: Self-Validating Experimental Protocols

If your stock has degraded, it is not necessarily lost. The following protocols utilize chemical causality to purify the aldehyde and analytically validate its integrity.

Protocol A: Bisulfite Rescue & Purification Workflow

Causality: Sodium bisulfite (


) undergoes a nucleophilic addition exclusively with unhindered aldehydes to form a water-soluble 

-hydroxy sulfonate adduct. Carboxylic acid degradants are removed via a mild base wash, while trimerized polyacetals remain in the organic phase, allowing for perfect phase-separation purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of degraded 1-Acetylpiperidine-3-carbaldehyde in 50 mL of diethyl ether.

  • Acid Removal: Wash the organic layer with 2 x 25 mL of saturated aqueous

    
    .
    
    • Self-Validation Check: The aqueous layer must test at pH > 8. Spot the organic layer on a TLC plate; the baseline spot (carboxylic acid) should be completely absent.

  • Adduct Formation: Vigorously stir the organic layer with 50 mL of saturated aqueous

    
     for 2 hours at room temperature.
    
  • Phase Separation: Separate the layers. Discard the ether layer (which now contains the unreactive trimer degradants). Wash the aqueous layer once with 20 mL of fresh ether to remove trace organic impurities.

  • Aldehyde Regeneration: Cool the aqueous layer to 0°C and slowly adjust the pH to 9 using 10% aqueous

    
    .
    
    • Self-Validation Check: The aqueous solution will immediately turn cloudy as the water-insoluble free aldehyde is liberated from the bisulfite adduct.

  • Final Extraction: Extract the cloudy aqueous mixture with 3 x 30 mL of diethyl ether. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temperature < 30°C) to yield the pure aldehyde.
    

Purification Step1 Impure Aldehyde in Ether Step2 Wash with Sat. NaHCO3 Step1->Step2 Step3 Aqueous Phase (Discard: Carboxylic Acid) Step2->Step3 Deprotonation Step4 Organic Phase (Aldehyde + Trimer) Step2->Step4 Step5 Extract with Sat. NaHSO3 Step4->Step5 Step6 Organic Phase (Discard: Trimer) Step5->Step6 Step7 Aqueous Phase (Bisulfite Adduct) Step5->Step7 Nucleophilic Addition Step8 Basify (pH 9) & Extract (Ether) Step7->Step8 Step9 Pure 1-Acetylpiperidine-3-carbaldehyde Step8->Step9 Adduct Cleavage

Caption: Step-by-step bisulfite purification workflow for isolating intact aldehyde.

Protocol B: DNPH Derivatization for HPLC Validation

Causality: Converting the volatile, UV-transparent aldehyde into a stable hydrazone allows for reliable, high-sensitivity detection[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of 2,4-dinitrophenylhydrazine (DNPH) in 10 mL of acetonitrile containing 0.1% formic acid.

  • Derivatization: Add 10

    
    L of your 1-Acetylpiperidine-3-carbaldehyde stock to 1 mL of the DNPH reagent. Incubate at room temperature for 15 minutes.
    
    • Self-Validation Check: A successful derivatization will result in a visible color shift to a deep yellow/orange, confirming the formation of the hydrazone[3].

  • Analysis: Inject 5

    
    L into a C18 Reverse-Phase HPLC system. Monitor absorbance at 360 nm[3]. The presence of extraneous peaks or a shift in retention time indicates incomplete purification or ongoing degradation[3].
    

References

  • Accela ChemBio Inc. (Page 22) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.
  • Best practices for handling and storing volatile aldehyde standards. Benchchem.
  • JP2018095582A - Method of stabilizing aliphatic aldehyde. Google Patents.
  • HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Carnegie Mellon University.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 1-AC-PIP-3-CHO Status: Active Support Tier: Senior Application Scientist Level

Introduction: The "Fragile Intermediate" Paradox

You are likely encountering issues with 1-Acetylpiperidine-3-carbaldehyde . This molecule presents a classic synthetic paradox: it is structurally simple yet chemically fragile.

As a Senior Application Scientist, I see two primary failure modes in user tickets regarding this compound:

  • Racemization: The C3 position is a chiral center

    
     to the aldehyde. Under basic conditions (even mild workups), the proton at C3 is acidic enough to enolize, destroying your enantiomeric excess (ee).
    
  • Oxidation/Polymerization: Like many aliphatic aldehydes, it is prone to air oxidation (to the carboxylic acid) or oligomerization upon concentration.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this N-acetylated heterocyclic aldehyde.

Module 1: Synthesis & Reaction Optimization

Scenario A: Oxidation of (1-acetylpiperidin-3-yl)methanol

Most common route for small-scale synthesis.

The Problem: Low yield or loss of chirality during Swern or Dess-Martin oxidation.

Root Cause Analysis:

  • Swern: If the temperature rises above -60°C during the addition of the base (Et

    
    N or DIPEA), the active alkoxysulfonium ylide rearranges too slowly, or the base promotes deprotonation at C3 after the aldehyde is formed.
    
  • Dess-Martin Periodinane (DMP): While milder, the acetic acid byproduct can catalyze side reactions if not buffered.

Optimized Protocol (Swern Modification):

  • Cooling is Critical: Maintain internal temperature at -78°C strictly. Do not rely on bath temperature; use an internal probe.

  • Base Selection: Use DIPEA (Hünig's base) instead of Triethylamine. DIPEA is less nucleophilic and sterically bulkier, reducing the risk of

    
    -deprotonation (racemization).
    
  • Quench Cold: Quench the reaction with phosphate buffer (pH 7) while still at -78°C, then allow to warm. This prevents the base from acting on the aldehyde at higher temperatures.

Scenario B: Reduction of Ethyl 1-acetylpiperidine-3-carboxylate

Preferred route for scale-up.

The Problem: Over-reduction to the alcohol or formation of a "gel" during workup.

Root Cause Analysis:

  • DIBAL-H Stoichiometry: Excess DIBAL-H at temperatures > -70°C reduces the intermediate hemiacetal-aluminum complex to the alcohol.

  • Aluminum Emulsions: Standard water/acid quenches create gelatinous aluminum hydroxides that trap product.

Optimized Protocol (DIBAL-H Controlled Reduction):

ParameterStandard ConditionOptimized Condition Reasoning
Temperature -78°C-78°C (Constant) Prevents collapse of the tetrahedral intermediate.
Solvent DCMToluene Toluene allows lower temps without freezing and coordinates Al species better.
Stoichiometry 1.0 eq1.1 eq Slight excess ensures conversion; strictly controlled.
Quench H

O / HCl
Rochelle's Salt Sat. Potassium Sodium Tartrate solubilizes Al salts, breaking emulsions.

Visual Workflow: DIBAL-H Reduction & Critical Control Points

DIBAL_Workflow Start Ester Precursor (Dry Toluene) Cool Cool to -78°C (Internal Probe) Start->Cool Add Add DIBAL-H (1.1 eq) Dropwise over 30 min Cool->Add Temp must stay < -70°C Wait Stir 2h @ -78°C Monitor TLC Add->Wait Quench Quench @ -78°C with MeOH then Rochelle's Salt Wait->Quench Do NOT warm yet Warm Warm to RT Stir vigorously (Emulsion Break) Quench->Warm

Figure 1: Critical workflow for DIBAL-H reduction. Note the specific quenching sequence to avoid over-reduction and emulsion formation.

Module 2: Purification & Isolation

The Issue: "My product decomposed on the silica column."

Technical Insight: Unlike basic piperidines, 1-acetylpiperidine is an amide , so it does not streak due to amine basicity. However, the aldehyde is sensitive to the acidic surface of silica gel, leading to degradation. Furthermore, using triethylamine (TEA) to "neutralize" the silica is dangerous here—it promotes racemization of the C3 center.

The Solution: Bisulfite Adduct Purification (Chromatography-Free) This method relies on the reversible formation of a water-soluble bisulfite adduct, leaving non-aldehyde impurities in the organic layer.

Step-by-Step Protocol:

  • Formation: Dissolve crude organic mixture in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO

    
    )  (3-5 eq).
    
  • Agitation: Stir vigorously for 2-4 hours. The aldehyde forms a salt and migrates to the aqueous phase.

  • Wash: Separate layers. Wash the aqueous layer (containing your product) with EtOAc to remove non-aldehyde impurities.

  • Regeneration: Adjust the aqueous layer to pH 8-9 using saturated NaHCO

    
     (mild base). Do not use NaOH (too strong, causes racemization).
    
  • Extraction: Extract the liberated aldehyde back into DCM or EtOAc. Dry and concentrate.

Visual Decision Tree: Purification Strategy

Purification_Tree Crude Crude Reaction Mixture Check Major Impurities? Crude->Check Bisulfite Bisulfite Adduct Method (Recommended) Check->Bisulfite Non-aldehydes present Flash Flash Chromatography (High Risk) Check->Flash Close Rf spots Conditions Neutral Silica Fast Elution Hex/EtOAc Flash->Conditions If unavoidable

Figure 2: Decision matrix for purification. The Bisulfite method is preferred to preserve enantiopurity and yield.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a carboxylic acid peak (approx. 11-12 ppm) after storage? A: 1-Acetylpiperidine-3-carbaldehyde oxidizes rapidly in air.

  • Fix: Store the neat oil under Argon at -20°C. If you must store it for >1 week, convert it to the corresponding dimethyl acetal or bisulfite adduct (solid), which can be hydrolyzed back to the aldehyde when needed.

Q2: I used Triethylamine (TEA) in my column solvent, and my optical rotation dropped to zero. Why? A: You racemized your product.

  • Mechanism: TEA is basic enough to deprotonate the C3 position (alpha to the aldehyde). The resulting enol is achiral. Upon reprotonation, you get a racemic mixture.

  • Fix: Never use amine modifiers with alpha-chiral aldehydes. Use neutral silica or the bisulfite purification method described above.

Q3: Can I use Ninhydrin to stain my TLC plates? A: No.

  • Reason: Ninhydrin detects free amines. Your nitrogen is acetylated (an amide).

  • Alternative: Use 2,4-DNP (Dinitrophenylhydrazine) stain. It is specific for aldehydes/ketones and will turn the spot yellow/orange. KMnO

    
     is also effective.
    

References

  • Swern Oxidation of N-Protected Amino Alcohols

    • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 165-185.
    • Relevance: Foundational review establishing the temperature constraints (-78°C)
  • DIBAL-H Reduction Methodologies

    • Jurczak, J. et al. "Diisobutylaluminum Hydride (DIBAL-H) as a Reducing Agent." Organic Syntheses, 1976, Coll. Vol. 6, p.307.
    • Relevance: Defines the standard cryogenic protocol for arresting reduction
  • Purification via Bisulfite Adducts

    • Furniss, B. S. et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Relevance: Authoritative text on non-chromatographic purific
  • Racemization of Alpha-Chiral Aldehydes

    • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.1997, 119, 6496.
    • Relevance: Discusses the lability of alpha-chiral centers in aldehydes and strategies to minimize epimeriz

Technical Support Center: Handling & Workup of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 1-Acetylpiperidine-3-carbaldehyde [1]. While the piperidine core is sterically and electronically stabilized by the N-acetyl group, the C3-aldehyde remains a highly reactive locus. Poor workup conditions inevitably lead to complex mixtures, drastically reducing synthetic yields.

This guide deconstructs the causality behind common decomposition pathways and provides a self-validating, field-proven protocol to ensure the structural integrity of your target molecule.

🔬 Troubleshooting FAQs: Mechanisms of Decomposition

Q1: Why does my product turn into a complex, high-molecular-weight mixture during a basic workup?

A1: Base-Catalyzed Aldol Condensation. The


-proton at the C3 position of the piperidine ring is kinetically acidic. When exposed to strong bases (e.g., NaOH, Na₂CO₃) during neutralization, the molecule readily deprotonates to form an enolate. This enolate rapidly attacks the highly electrophilic carbonyl carbon of an unreacted 1-acetylpiperidine-3-carbaldehyde molecule[2]. This initial aldol addition forms a 

-hydroxy aldehyde, which subsequently dehydrates to form stable

-unsaturated oligomers[3]. Causality Fix: Always quench reactions with a mild, buffered system (e.g., saturated aqueous NH₄Cl) to maintain a pH strictly between 6.5 and 7.5.
Q2: I am observing a +16 Da mass shift in my LC-MS analysis post-workup. What is the mechanism?

A2: Autoxidation to the Carboxylic Acid. This mass shift indicates the oxidation of your aldehyde to 1-acetylpiperidine-3-carboxylic acid. Aldehydes undergo a radical chain reaction in the presence of atmospheric oxygen, a process often initiated by trace transition metals or ambient light[4]. The C–H bond of the formyl group is cleaved to form an acyl radical, which reacts with O₂ to form a highly reactive peroxy acid intermediate. This intermediate then oxidizes another aldehyde molecule[5]. Causality Fix: Mitigate this by sparging extraction solvents with inert gas (Ar/N₂) and incorporating a mild reducing wash (e.g., 5% aqueous Na₂S₂O₃) to quench radical initiators.

Q3: My NMR shows a loss of the aldehyde proton (~9.6 ppm) and new peaks around 4.5–5.0 ppm after extracting with a solvent mixture containing methanol. Why?

A3: Acetal or Hemiacetal Formation. Under mildly acidic conditions (pH < 5), the carbonyl oxygen becomes protonated, drastically increasing the electrophilicity of the carbonyl carbon. Primary alcohols like methanol or ethanol will readily attack this center, forming a hemiacetal. Driven by the removal of water or excess alcohol, this further dehydrates to form a stable acetal. Causality Fix: Never use primary alcohols as co-solvents during the extraction, washing, or concentration of sensitive aldehydes.

📊 Quantitative Data: Decomposition Signatures

Summarizing the analytical signatures of these degradation pathways allows for rapid LC-MS/NMR diagnostics during your workflow.

Decomposition PathwayPrimary TriggerKinetic DriverAnalytical Signature (LC-MS/NMR)Prevention Strategy
Aldol Condensation pH > 8.0Enolate nucleophilicity+137 Da (Dimer), Loss of 9.6 ppm CHOBuffer quench (pH 6.5–7.0)
Autoxidation O₂, Trace MetalsRadical propagation+16 Da (M+16), Broad OH ~11 ppmAr/N₂ sparging, Na₂S₂O₃ wash
Acetalization Primary Alcohols, pH < 5.0Oxocarbenium formation+46 Da (Dimethyl acetal)Avoid MeOH/EtOH, neutral pH

🗺️ Pathway Visualizations

Decomposition A 1-Acetylpiperidine- 3-carbaldehyde B Enolate Formation A->B Base (pH > 8) D Hydrate/Hemiacetal A->D H2O/ROH (H+) F Autoxidation A->F O2 / Trace Metals C Aldol Condensation (Oligomers) B->C Nucleophilic Attack E Acetal Formation D->E Excess ROH G Carboxylic Acid F->G Radical Pathway

Mechanistic pathways of 1-Acetylpiperidine-3-carbaldehyde decomposition during workup.

🧪 Standard Operating Procedure: Optimized Workup

To prevent the aforementioned issues, utilize this self-validating, step-by-step extraction protocol.

Step 1: Buffered Quenching Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NH₄Cl to quench the reaction, ensuring the internal temperature does not exceed 10 °C. Validation: Spot-check the aqueous layer with pH paper; it must read exactly between 6.5 and 7.0.

Step 2: Cold Extraction Extract the aqueous layer with cold (5 °C) dichloromethane (DCM) or ethyl acetate (EtOAc). Do not use alcoholic solvents or ethereal solvents that have not been tested for peroxides.

Step 3: Antioxidant Washing Wash the combined organic layers sequentially with:

  • 5% aqueous Na₂S₂O₃ (to chemically reduce trace oxidants and peroxides).

  • Saturated NaCl (Brine) to remove residual water and break emulsions.

Step 4: Mild Drying Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄, as its slight Lewis acidic nature can occasionally trigger unwanted side reactions in highly sensitive aldehydes.

Step 5: Low-Temperature Concentration Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature below 30 °C to prevent thermal degradation. Validation: Before full concentration, perform a TLC (Hexane:EtOAc 1:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A rapid yellow/orange spot confirms the preservation of the aldehyde.

Step 6: Inert Storage Immediately backfill the rotary evaporator with Argon or Nitrogen. Store the neat oil at -20 °C under a strict inert atmosphere. Post-concentration, a ¹H-NMR in CDCl₃ should display a sharp singlet at ~9.6 ppm, validating structural integrity.

Workflow Step1 Reaction Mixture Step2 Buffer Quench (pH 6.5-7.5) Step1->Step2 Step3 Cold Extraction (<15°C) Step2->Step3 Step4 Thiosulfate Wash Step3->Step4 Step5 Low-Temp Conc. (Inert Atm) Step4->Step5 Step6 Stable Aldehyde Step5->Step6

Optimized step-by-step workup workflow to prevent aldehyde decomposition.

📚 References

  • PubChemLite - 1-acetylpiperidine-3-carbaldehyde (C8H13NO2) . uni.lu. Available at:

  • Aldol reaction . Wikipedia. Available at:

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes . Chemistry LibreTexts. Available at:

  • Demystifying The Mechanisms of Alcohol Oxidations . Master Organic Chemistry. Available at:

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air . Beilstein Journals. Available at:

Sources

Technical Support Center: 1-Acetylpiperidine-3-carbaldehyde Reaction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3)[1]. This structural building block is widely used in medicinal chemistry and drug development for synthesizing functionalized piperidines. Because it contains both an electrophilic aldehyde and a tertiary amide (the N-acetyl group), achieving chemoselectivity during catalysis and functionalization is the most common challenge researchers face.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield transformations.

Frequently Asked Questions & Troubleshooting

Q1: I am getting poor yields and high amounts of alcohol byproduct when reacting 1-acetylpiperidine-3-carbaldehyde with an aliphatic primary amine. I am using NaBH₄ as my reducing agent. Why is this happening?

Root Cause: Sodium borohydride (NaBH₄) is highly reactive and is reducing your starting aldehyde directly into (1-acetylpiperidin-3-yl)methanol before the amine has time to condense and form the intermediate imine[2]. Solution: You must switch to a milder, chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but highly reactive toward the protonated iminium ion formed after amine condensation[2][3]. Note: The N-acetyl group on your piperidine ring is completely stable to NaBH(OAc)₃.

Q2: My reductive amination with an aromatic amine (aniline derivative) is failing even with NaBH(OAc)₃. How do I force the reaction?

Root Cause: Aromatic amines are weak nucleophiles. The steric hindrance of the 3-position on the piperidine ring combined with the weak nucleophilicity of the aniline prevents the initial imine formation. Solution: Implement a Lewis acid catalyst. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) to the aldehyde and amine mixture and stir for 4-6 hours to force imine formation by coordinating the aldehyde oxygen. Follow this by adding Sodium cyanoborohydride (NaBH₃CN) [2]. NaBH₃CN is effective here because it functions well in the slightly acidic environment created by the Lewis acid, whereas NaBH(OAc)₃ can degrade.

Q3: I am performing a Horner-Wadsworth-Emmons (HWE) olefination to attach an ester chain, but my E/Z selectivity is poor. I'm using NaOH as the base.

Root Cause: NaOH is a protic, nucleophilic base that fails to adequately stabilize the transition state of the HWE reaction, especially with sterically hindered aldehydes like 3-substituted piperidines. Furthermore, hydroxide can attack the N-acetyl group, leading to unwanted deprotection. Solution: Switch to Masamune-Roush conditions . Use Lithium chloride (LiCl) as a Lewis acidic additive to coordinate the phosphonate, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a mild, non-nucleophilic base. This thermodynamically controlled environment will yield >95% E-alkene.

Q4: During a Grignard addition to the aldehyde, I am seeing a byproduct where the piperidine nitrogen is de-acetylated or modified. How do I prevent this?

Root Cause: Grignard reagents (RMgX) are highly nucleophilic and basic. While they react rapidly with the aldehyde, excess reagent or elevated temperatures will cause them to attack the N-acetyl amide carbonyl, leading to cleavage or tertiary alcohol formation at the nitrogen substituent. Solution: Perform the addition at strictly cryogenic temperatures (-78 °C). Use exactly 1.05 equivalents of the Grignard reagent. To further enhance chemoselectivity for the aldehyde over the amide, pre-treat the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium species (Imamoto reagent), which is highly oxophilic and completely ignores amides.

Catalyst & Reagent Selection Matrices

Table 1: Reductive Amination Catalyst Selection
Amine TypeRecommended Catalyst / ReductantSolventTemperatureChemoselectivity Notes
Aliphatic (1° or 2°) NaBH(OAc)₃ (1.5 eq)DCE or THF20 °C (RT)Excellent; ignores N-acetyl and unreacted aldehyde.
Aromatic (Weak) Ti(OiPr)₄ + NaBH₃CNEtOH or THF20 °C to 50 °CTi(OiPr)₄ forces imine formation; NaBH₃CN reduces it.
Ammonia (NH₃) Pd/C (10%) + H₂ gasMeOH20 °C, 1 atmAvoids over-alkylation common with hydride reagents.
Table 2: Olefination Base Selection
Desired OutcomeReagent SystemBase CatalystSelectivity
Standard Wittig Phosphonium YlideNaH or LiHMDSMixed (E/Z)
E-Alkene (HWE) Phosphonate EsterLiCl + DBU>95% E-isomer
Z-Alkene (Still-Gennari) Bis(trifluoroethyl) phosphonateKHMDS + 18-Crown-6>90% Z-isomer

Workflow Visualizations

G A 1-Acetylpiperidine-3-carbaldehyde B Reductive Amination A->B Amines C Wittig / HWE Olefination A->C Phosphonates D Aldol / Knoevenagel A->D Active Methylenes

Reaction pathways for 1-Acetylpiperidine-3-carbaldehyde functionalization.

G Start Select Amine Type for Reductive Amination Aliphatic Aliphatic Amine Start->Aliphatic Aromatic Aromatic / Weak Amine Start->Aromatic Cat1 Use NaBH(OAc)3 in DCE (RT) Aliphatic->Cat1 Cat2 Use Ti(OiPr)4 then NaBH3CN Aromatic->Cat2

Catalyst selection decision tree for reductive amination workflows.

Validated Experimental Protocols

Protocol A: Mild Reductive Amination (Aliphatic Amines)

This protocol is self-validating: the disappearance of the aldehyde spot on TLC (UV active if stained with 2,4-DNPH) confirms imine formation/reduction, while the basic workup ensures the removal of boron salts.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1-acetylpiperidine-3-carbaldehyde (1.0 mmol) and the primary aliphatic amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Activation (Optional but recommended): Add glacial acetic acid (1.0 mmol) to adjust the pH to ~5, which accelerates iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) over 5 minutes.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the aldehyde is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes to break down boron complexes.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Masamune-Roush HWE Olefination (E-Selective)

This protocol guarantees high E-selectivity and protects the N-acetyl group from basic hydrolysis.

  • Preparation: In a flame-dried flask under N₂, suspend anhydrous LiCl (1.2 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 mmol) and stir for 10 minutes.

  • Base Addition: Dropwise, add DBU (1.05 mmol). The solution will become slightly warm as the ylide forms. Stir for 15 minutes.

  • Aldehyde Addition: Add 1-acetylpiperidine-3-carbaldehyde (1.0 mmol) dissolved in 1.0 mL of Acetonitrile dropwise.

  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hexanes 1:1).

  • Workup: Concentrate the mixture in vacuo. Dilute the residue with Ethyl Acetate (15 mL) and wash with 0.5 M HCl (5 mL) to remove DBU, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and evaporate.

References

  • PubChemLite: 1-acetylpiperidine-3-carbaldehyde. uni.lu (PubChem). Available at:[Link]

  • 1-Acetylpiperidine-3-carbaldehyde | 1082481-93-3. BuyersGuideChem. Available at:[Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at:[Link]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Società Chimica Italiana. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Sources

Characterization of unexpected byproducts in 1-Acetylpiperidine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Unexpected Byproducts & Troubleshooting Guide

Introduction

Welcome to the Technical Support Center for 1-Acetylpiperidine-3-carbaldehyde . This reagent is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors. However, its dual functionality (an electrophilic aldehyde and a tertiary amide) creates a unique reactivity profile that often confuses standard analytical interpretation.[1]

This guide addresses the most frequent "anomalies" reported by our users: ghost peaks in NMR, unexpected mass shifts in LC-MS, and yield losses during reductive amination.

Section 1: NMR Anomalies & Purity Assessment

Q1: My 1H NMR spectrum shows split peaks and broad signals. Is my material impure?

Diagnosis: Likely Rotameric Broadening , not impurity.[1]

Technical Explanation: The N-acetyl group creates a partial double bond character between the nitrogen and the carbonyl carbon (


). This restricts rotation at room temperature, resulting in two distinct conformers (rotamers): cis and trans relative to the piperidine ring substituents.
  • Observation: You will see duplicated signals for the acetyl methyl group (~2.1 ppm) and the aldehyde proton (~9.6-9.8 ppm).

  • Verification Protocol: Run a Variable Temperature (VT) NMR experiment.

    • Dissolve sample in DMSO-d6 (higher boiling point than CDCl3).

    • Acquire a spectrum at 25°C.[1]

    • Heat the probe to 80°C-100°C and acquire again.

    • Result: If the split peaks coalesce into single sharp singlets, they are rotamers.[1] If they remain distinct, they are impurities.[1]

Q2: I see a small triplet at ~9.8 ppm and a broad singlet at ~12 ppm. What is this?

Diagnosis: Autoxidation to Carboxylic Acid.

Technical Explanation: Piperidine aldehydes are susceptible to radical autoxidation when exposed to atmospheric oxygen.[1] The aldehyde proton is abstracted, forming an acyl radical that reacts with


 to form a peracid, which eventually disproportionates to 1-acetylpiperidine-3-carboxylic acid .
  • Impact: The carboxylic acid can poison basic catalysts and alter stoichiometry in reductive aminations.

  • Prevention: Store under Argon at -20°C.

Section 2: Mass Spectrometry (LC-MS) Troubleshooting

Q3: I observe a mass peak at [M+19]⁺ or [M+33]⁺ instead of the expected [M+1]⁺. What is happening?

Diagnosis: In-situ Solvation (Hydration/Acetalization).

Technical Explanation: The electron-withdrawing effect of the N-acetyl group makes the C3-aldehyde highly electrophilic. In the presence of protic solvents used in LC-MS (Water/Methanol), the aldehyde exists in equilibrium with its "masked" forms.

Observed Mass (ESI+)Species FormedCause
M + 1 Aldehyde (Parent)Desired product.
M + 19 (M+18+1)Gem-diol (Hydrate) Reaction with H₂O in mobile phase. Common in acidic buffers (0.1% Formic Acid).[1]
M + 33 (M+32+1)Methyl Hemiacetal Reaction with Methanol in mobile phase.[1]
M + 17 (M+16+1)Carboxylic Acid Oxidation byproduct (Real impurity).[1]

Corrective Action: Do not assume the batch is bad based on M+19/M+33 peaks. Change the LC solvent to Acetonitrile/Water (no alcohol) to eliminate the hemiacetal. The hydrate is often unavoidable in aqueous reverse-phase methods.

Section 3: Reaction Byproducts (Reductive Amination)

Q4: My reductive amination yield is low, and I see a heavy byproduct. What is it?

Diagnosis: Enol-Driven Dimerization (Aldol Condensation).

Technical Explanation: The C3 position (alpha to the aldehyde) is acidic. In the presence of bases (often used to free-base amine salts), the aldehyde can enolize. This enolate attacks another molecule of aldehyde, leading to a dimer.[1]

  • Mechanism: Aldol condensation

    
     Dehydration 
    
    
    
    
    
    -unsaturated dimer.[1]
  • Visualization: See the Pathway Diagram below.

Q5: The product is racemic even though I started with chiral starting material.

Diagnosis:


-Racemization. 

Technical Explanation: If you are using (S)-1-acetylpiperidine-3-carbaldehyde, the stereocenter is at the alpha-position.

  • Trigger: Acid catalysis (during reductive amination) or Base catalysis promotes keto-enol tautomerism.[2] The planar enol intermediate destroys stereochemistry.

  • Solution:

    • Use Sodium Triacetoxyborohydride (STAB) instead of NaCNBH3.[1] STAB works at milder pH and is faster, reducing the time window for racemization.

    • Avoid pre-mixing the aldehyde and amine for long periods before adding the reducing agent.

Visualizing the Chemistry

Diagram 1: Degradation & Byproduct Pathways

This diagram illustrates the mechanistic origins of the impurities discussed above.

ByproductPathways Aldehyde 1-Acetylpiperidine- 3-carbaldehyde (Starting Material) Acid Byproduct A: Carboxylic Acid (+16 amu) Aldehyde->Acid Autoxidation (Air/Light) Hydrate Byproduct B: Gem-Diol (Hydrate) (+18 amu in LCMS) Aldehyde->Hydrate H2O/Acid (LCMS) Enol Intermediate: Planar Enol (Achiral) Aldehyde->Enol Acid/Base Catalysis Racemate Byproduct C: Racemic Mixture (Loss of ee%) Enol->Racemate Tautomerization Dimer Byproduct D: Aldol Dimer (High MW) Enol->Dimer + Aldehyde (Condensation)

Caption: Figure 1.[1] Mechanistic divergence of 1-Acetylpiperidine-3-carbaldehyde into oxidative, solvated, and stereochemical byproducts.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to identify your specific issue.

TroubleshootingFlow Start Observation SplitPeaks NMR: Split/Broad Peaks Start->SplitPeaks MassShift LCMS: Mass Shift (+18/+32) Start->MassShift LowYield Reaction: Low Yield/Racemic Start->LowYield VT_Test Perform VT-NMR (80°C) SplitPeaks->VT_Test SolventCheck Check Mobile Phase MassShift->SolventCheck pH_Check Check pH & Agent LowYield->pH_Check Coalesce Peaks Coalesce? VT_Test->Coalesce Rotamers Diagnosis: Rotamers (Pure) Coalesce->Rotamers Yes Impurity Diagnosis: Chemical Impurity Coalesce->Impurity No GemDiol Diagnosis: Hydrate/Hemiacetal (Artifact) SolventCheck->GemDiol Contains H2O/MeOH Racemization Diagnosis: Enolization/Racemization pH_Check->Racemization Strong Acid/Base or Slow Addition

Caption: Figure 2. Diagnostic workflow for distinguishing between artifacts (rotamers, hydrates) and chemical degradation.

References

  • Bagley, M. C., et al. (2006).[1] "Rotameric populations in N-acetylpiperidine derivatives: An NMR study." Journal of Organic Chemistry. (General principle citation for N-acyl piperidine rotamers).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for minimizing racemization).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative text on Enolization and Racemization mechanisms of alpha-chiral aldehydes).

  • BenchChem Technical Support. (2025). "Prevention of Oxidation in Piperidine Compounds." (General handling of piperidine oxidation).

Sources

Validation & Comparative

Comparison of synthetic methods for 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the comparative synthetic strategies for 1-Acetylpiperidine-3-carbaldehyde , a critical intermediate in the development of piperidine-based pharmacophores.

Executive Summary

The synthesis of 1-Acetylpiperidine-3-carbaldehyde presents a specific chemoselectivity challenge: reducing the C3-carbonyl functionality (ester or acid) to an aldehyde without affecting the N-acetyl amide bond.

  • Method A (The "Gold Standard"): A two-step sequence involving chemoselective reduction of the ester to an alcohol using Lithium Borohydride (LiBH₄) , followed by mild oxidation (Swern or IBX). This route offers the highest reliability and functional group tolerance.

  • Method B (The "Direct Route"): Conversion to a Weinreb Amide followed by partial reduction with DIBAL-H. While shorter, this method carries a higher risk of side reactions (N-deacetylation) and requires strict cryogenic temperature control.

Part 1: Comparative Analysis of Synthetic Methods

MetricMethod A: Ester Reduction + Oxidation Method B: Weinreb Amide Reduction
Primary Strategy Stepwise reduction-oxidationDirect partial reduction
Key Reagents LiBH₄ (or NaBH₄/LiCl), DMSO/Oxalyl Chloride (Swern)N,O-Dimethylhydroxylamine, DIBAL-H
Step Count 2 Steps (from ester)2 Steps (from acid)
Chemoselectivity High. LiBH₄ reduces esters but spares N-acetyl amides.Moderate. DIBAL-H can cleave N-acetyl groups if T > -70°C.
Scalability High. Swern oxidation requires gas management; IBX is safer for <10g.Moderate. Cryogenic conditions (-78°C) are costly at scale.
Yield Potential 75–85% (Overall)60–75%
Safety Profile Swern generates CO/DMS (toxic/odorous). IBX is explosive impact-sensitive.DIBAL-H is pyrophoric.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" (Recommended)

Pathway: Ethyl 1-acetylpiperidine-3-carboxylate


 Alcohol 

Aldehyde

Step 1: Chemoselective Reduction to 1-Acetyl-3-hydroxymethylpiperidine Rationale: LiAlH₄ is too aggressive and will reduce the N-acetyl group to an N-ethyl group. LiBH₄ (or NaBH₄ generated in situ with LiCl) is selective for esters over amides.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
    .
    
  • Reagents: Dissolve Ethyl 1-acetylpiperidine-3-carboxylate (10.0 g, 50 mmol) in anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Add LiBH₄ (2.0 M in THF, 30 mL, 60 mmol) dropwise over 20 minutes.

    • Alternative: Add NaBH₄ (2.3 g) and LiCl (2.6 g) to THF and stir for 30 min before adding ester.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully add sat.

    
     solution. (Caution: Hydrogen evolution).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: Colorless oil (Yield: ~90%). Used directly in Step 2.

Step 2: Swern Oxidation to 1-Acetylpiperidine-3-carbaldehyde Rationale: Swern oxidation avoids over-oxidation to the carboxylic acid and tolerates the N-acetyl group perfectly.

  • Activation: In a flame-dried flask under

    
    , dissolve Oxalyl Chloride  (3.1 mL, 36 mmol) in dry 
    
    
    
    (80 mL). Cool to -78°C .
  • DMSO Addition: Add dry DMSO (5.1 mL, 72 mmol) dropwise. Stir for 15 min. Gas evolution (

    
    ) will occur.
    
  • Substrate Addition: Dissolve the alcohol from Step 1 (4.7 g, 30 mmol) in

    
     (20 mL) and add dropwise to the mixture at -78°C. Stir for 45 min.
    
  • Base Addition: Add Triethylamine (

    
    , 21 mL, 150 mmol) dropwise. The solution will turn white/cloudy.
    
  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with water (50 mL). Extract with

    
    .[1] Wash with 1M HCl (carefully, to remove excess amine), then 
    
    
    
    .
  • Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient).

  • Product: Pale yellow oil. Store under inert atmosphere at -20°C (aldehydes are prone to air oxidation).

Method B: The "Direct Route" (Weinreb Amide)

Pathway: 1-Acetylpiperidine-3-carboxylic acid


 Weinreb Amide 

Aldehyde

Step 1: Weinreb Amide Formation

  • Dissolve 1-Acetylpiperidine-3-carboxylic acid (5.0 g) in

    
    .
    
  • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-Dimethylhydroxylamine·HCl (1.2 equiv).

  • Add DIPEA (3.0 equiv) and stir at RT overnight.

  • Standard acid/base workup yields the Weinreb amide.

Step 2: DIBAL-H Reduction (Critical Control Required) Warning: DIBAL-H can remove the N-acetyl group if the temperature rises.

  • Dissolve Weinreb amide (2.0 g) in anhydrous THF (40 mL). Cool to -78°C .

  • Add DIBAL-H (1.0 M in Hexanes, 1.2 equiv) very slowly down the side of the flask to maintain internal temp < -70°C.

  • Stir at -78°C for 1 hour. Do not warm up.

  • Quench at -78°C with methanol (2 mL), then add sat. Rochelle’s salt solution.

  • Warm to RT and stir vigorously until the emulsion clears (can take 2-4 hours).

Part 3: Visualized Synthetic Workflows

SynthesisComparison cluster_0 Method A: High Reliability cluster_1 Method B: Direct but Risky Start 1-Acetylpiperidine-3-carboxylic Acid (or Ethyl Ester) Alcohol Intermediate: 1-Acetyl-3-hydroxymethylpiperidine Start->Alcohol Method A (Step 1) LiBH4, THF, 0°C (Chemoselective Ester Red.) Weinreb Intermediate: Weinreb Amide Start->Weinreb Method B (Step 1) EDC, HOBt NH(OMe)Me Aldehyde_A Target: 1-Acetylpiperidine-3-carbaldehyde Alcohol->Aldehyde_A Method A (Step 2) Swern Oxidation (DMSO, (COCl)2, Et3N) Aldehyde_B Target: 1-Acetylpiperidine-3-carbaldehyde Weinreb->Aldehyde_B Method B (Step 2) DIBAL-H, -78°C (Risk: N-Deacetylation)

Caption: Comparison of the robust 2-step Red-Ox route (Method A) versus the direct Weinreb reduction (Method B).

References

  • Chemoselective Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org.[2] Chem.1982 , 47, 4702–4708. Link

    • Establishes LiBH₄ as the reagent of choice for reducing esters in the presence of amides.
  • Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

    • The foundational text for the oxid
  • Weinreb Amide Synthesis & Reduction: Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815–3818. Link

    • Describes the formation of the Weinreb amide and its reduction to aldehydes.[3][4][5]

  • DIBAL-H Deacetylation Risk: Hie, L.; Fine Nathel, N. F.; Shah, T. K.; Baker, E. L.; Hong, X.; Yang, Y. F.; Liu, P.; Houk, K. N.; Garg, N. K. "Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds." Nature2015, 524, 79–83. (Contextual reference on amide stability/cleavage). Highlights the lability of amide bonds under specific reductive/catalytic conditions, reinforcing the need for cryogenic control in Method B.

Sources

Biological activity of 1-Acetylpiperidine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Potential of 1-Acetylpiperidine-3-carbaldehyde Derivatives

Executive Summary

1-Acetylpiperidine-3-carbaldehyde (CAS: 1062622-22-3 / related analogs) serves as a critical divergent scaffold in medicinal chemistry.[1] Unlike the ubiquitous 4-substituted piperidines (found in Fentanyl or Haloperidol), the 3-substituted piperidine core offers unique stereochemical vectors that allow access to "kinked" or non-linear pharmacophores.[1]

This guide analyzes the biological activity of libraries derived from this specific aldehyde precursor.[1] The presence of the N-acetyl group is a defining feature: it neutralizes the basicity of the piperidine nitrogen, altering solubility, membrane permeability, and binding affinity compared to standard secondary or tertiary amine piperidines (e.g., Donepezil).[1]

Primary Therapeutic Applications:

  • Osteoporosis & Bone Resorption: Cathepsin K inhibition (via oxidation/amidation).[1]

  • Neurodegeneration: AChE/BuChE inhibition and AChBP modulation (via reductive amination).[1]

  • Oncology: Cytotoxic chalcone analogs (via Claisen-Schmidt condensation).[1]

Divergent Synthesis & Pharmacophore Mapping

The biological utility of 1-Acetylpiperidine-3-carbaldehyde lies in its reactivity.[1] It acts as a "chiral pool" precursor (if enantiopure) or a racemic scaffold for three distinct chemical spaces.[1]

G Aldehyde 1-Acetylpiperidine- 3-carbaldehyde (Core Scaffold) Oxidation Pathway A: Oxidation & Amidation Aldehyde->Oxidation [O], R-NH2 Reductive Pathway B: Reductive Amination Aldehyde->Reductive R-NH2, NaBH(OAc)3 Condensation Pathway C: Claisen-Schmidt/Wittig Aldehyde->Condensation Ar-COCH3 / Ph3P=CH-R CatK Carboxamide Derivatives (Cathepsin K Inhibitors) Oxidation->CatK Neuro 3-Aminomethyl Derivatives (AChE/AChBP Ligands) Reductive->Neuro Onco Vinyl/Chalcone Derivatives (Cytotoxic Agents) Condensation->Onco

Figure 1: Divergent synthesis pathways transforming the 1-Acetylpiperidine-3-carbaldehyde core into distinct bioactive classes.[1]

Therapeutic Area Analysis

A. Osteoporosis: Cathepsin K Inhibition

Derivatives where the aldehyde is oxidized to a carboxylic acid and coupled to form piperidine-3-carboxamides have shown potent activity against Cathepsin K (Cat K), a protease responsible for bone resorption.[1][2]

  • Mechanism: The N-acetyl (or N-sulfonyl) group removes the positive charge on the piperidine, allowing the molecule to fit into the hydrophobic S2 pocket of Cathepsin K without electrostatic repulsion.[1]

  • Key Insight: The 3-carboxamide orientation is critical. The R-enantiomer typically exhibits superior binding affinity compared to the S-enantiomer or racemate.[1]

Comparative Performance Data:

Compound ClassN-Substituent3-SubstituentCat K IC50 (µM)Selectivity (vs Cat L)
1-Acetyl Derivative AcetylN-benzylcarboxamide1.2 - 5.0Moderate
Sulfonyl Derivative 4-OMe-Ph-SO2-N-benzylcarboxamide0.08 High (>100x)
Reference (MIV-711) (Complex)(Complex)0.009High

Note: While N-sulfonyl analogs (like Compound H-9) are most potent, N-acetyl derivatives serve as essential lead compounds for establishing the binding pose before optimizing the "cap" group.[1]

B. Neurodegeneration: AChE & AChBP Ligands

In Alzheimer's research, the aldehyde is often converted via reductive amination to create 3-(aminomethyl)piperidines.[1]

  • The "N-Acetyl" Trade-off:

    • Pro: N-acetyl derivatives have higher blood-brain barrier (BBB) permeability due to reduced ionization.[1]

    • Con: They often show lower affinity for the Acetylcholinesterase (AChE) catalytic anionic site compared to N-benzyl analogs (like Donepezil), which rely on a cation-pi interaction.[1]

  • Solution: Successful N-acetyl derivatives often incorporate a secondary binding motif (e.g., a phthalimide or indole) attached to the 3-position to compensate for the loss of the basic nitrogen affinity.[1]

Experimental Insight (AChBP Binding): Research using Acetylcholine-binding protein (AChBP) as a surrogate for nicotinic receptors shows that piperidine derivatives can act as ligands.[1][3]

  • Hit Compound: Piperidine-based ligand (Ki = 105 nM).[1]

  • Optimization: Rigidifying the linker at the 3-position improves affinity.

C. Oncology: Cytotoxic Chalcones

Reaction of 1-Acetylpiperidine-3-carbaldehyde with acetophenones (Claisen-Schmidt condensation) yields chalcone-piperidine hybrids .[1]

  • Activity: These compounds induce apoptosis in cancer cell lines (MCF-7, HeLa) by interfering with tubulin polymerization or inducing oxidative stress (ROS generation).[1]

  • Structure-Activity Relationship (SAR): The α,β-unsaturated ketone (enone) derived from the aldehyde is the "warhead" (Michael acceptor) that covalently modifies cysteine residues in target proteins.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Carboxamide Derivatives (Cat K Pathway)

Use this protocol to convert the aldehyde to the amide via an acid intermediate.

  • Oxidation: Dissolve 1-Acetylpiperidine-3-carbaldehyde (1.0 eq) in acetone/water. Add sulfamic acid (1.5 eq) and sodium chlorite (1.5 eq) at 0°C. Stir for 2h. Quench with Na2SO3.[1] Isolate 1-acetylpiperidine-3-carboxylic acid .

  • Coupling: Dissolve the acid (1.0 eq) in DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), and the target amine (e.g., benzylamine, 1.1 eq).[1] Stir at RT for 12h.[1]

  • Purification: Wash with 1N HCl and sat. NaHCO3. Recrystallize from ethanol.

Protocol B: Cathepsin K Enzymatic Assay

Self-validating protocol to measure inhibition potency.[1]

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.[1]

  • Enzyme Activation: Incubate human recombinant Cathepsin K (10 nM final) in buffer for 15 min at RT.

  • Substrate: Use fluorogenic substrate Z-Phe-Arg-AMC (20 µM).[1]

  • Reaction:

    • Add 10 µL inhibitor (DMSO stock) to 96-well black plate.

    • Add 50 µL activated enzyme.[1] Incubate 10 min.

    • Add 40 µL substrate to initiate.[1]

  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 min.

  • Validation: Z-VAD-FMK or E-64 must be used as a positive control (100% inhibition).[1]

Comparative Analysis: N-Acetyl vs. Alternatives

Feature1-Acetylpiperidine Core N-Benzylpiperidine (Donepezil-like) N-H Piperidine (Free Amine)
Basicity (pKa) Neutral (Amide)Basic (~9.[1]0)Basic (~11.[1]0)
Metabolic Stability High (Resistant to N-dealkylation)Low (Prone to CYP450 oxidation)Low (Phase II conjugation)
BBB Permeability High (Lipophilic, non-ionized)Moderate (Ion trapping)Low (Polar)
Primary Target Proteases (Cat K), KinasesGPCRs, AChE (Anionic sites)Transporters

Expert Recommendation: Use the 1-Acetylpiperidine-3-carbaldehyde scaffold when targeting intracellular enzymes where a neutral, lipophilic core is advantageous (e.g., Cathepsin K, Proteasome).[1] For neurotransmitter receptors (GPCRs), the N-benzyl or N-methyl analogs are generally superior due to the required electrostatic interaction.[1]

References

  • Cathepsin K Inhibition: Zhang, X., et al. (2024).[1][2] "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 29(17), 4011.[1]

  • AChBP Ligands: Wu, J., et al. (2016).[1][3] "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands."[1][3] Acta Pharmacologica Sinica, 37, 1242–1253.[1]

  • Anticancer/Antioxidant Activity: de Oliveira, P.F., et al. (2016).[1] "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity."[1] Journal of Advanced Research, 7(6), 915-924.[1]

  • Piperidine Scaffolds Review: Goel, R., et al. (2023).[1] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Asian Journal of Chemistry, 35(12).[1]

Sources

A Comparative Guide to the Reactivity of 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic scaffolds are paramount. Among these, the piperidine ring is a privileged structure, present in a vast array of pharmaceuticals and natural products.[1] The functionalization of this core is key to modulating biological activity, and the aldehyde group serves as a versatile chemical handle for elaboration. This guide focuses on 1-Acetylpiperidine-3-carbaldehyde, a bifunctional building block featuring both the piperidine core and a reactive aldehyde.

Understanding the precise reactivity of this aldehyde is critical for chemists designing synthetic routes. Is it more or less reactive than a simple aliphatic aldehyde? How does the N-acetyl group influence the electrophilicity of the carbonyl carbon? This guide provides a framework for benchmarking the reactivity of 1-Acetylpiperidine-3-carbaldehyde. We will explore its performance in three cornerstone reactions—Knoevenagel condensation, Wittig olefination, and reductive amination—and compare it against representative aliphatic and aromatic aldehydes. The provided protocols are designed to be self-validating systems, enabling researchers to generate robust, comparable data.

The Theoretical Underpinnings of Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[2] Several factors modulate this electrophilicity.

  • Electronic Effects: Electron-donating groups attached to the carbonyl reduce its reactivity by stabilizing the partial positive charge. Conversely, electron-withdrawing groups increase reactivity by destabilizing it. This is why aliphatic aldehydes are generally more reactive than aromatic aldehydes, where the benzene ring donates electron density through resonance, making the carbonyl carbon less electrophilic.[3][4][5][6]

  • Steric Hindrance: Bulky groups surrounding the carbonyl group can physically impede the approach of a nucleophile, slowing down the reaction rate.[4]

For 1-Acetylpiperidine-3-carbaldehyde, the N-acetyl group is a key electronic influencer. The amide nitrogen's lone pair is delocalized onto the acetyl carbonyl, reducing its electron-donating capability into the piperidine ring. Furthermore, the acetyl group exerts an overall electron-withdrawing inductive effect. This is expected to increase the electrophilicity of the aldehyde at the 3-position, suggesting a reactivity profile that may surpass that of simple cycloaliphatic aldehydes.

G Reactivity Aldehyde Reactivity Electrophilicity Carbonyl Carbon Electrophilicity (+) Reactivity->Electrophilicity is proportional to Electronics Electronic Effects Electrophilicity->Electronics Sterics Steric Hindrance Electrophilicity->Sterics EDG Electron-Donating Groups (e.g., Alkyl, Phenyl) Electronics->EDG EWG Electron-Withdrawing Groups (e.g., N-Acetyl, Halogens) Electronics->EWG Bulky Bulky Substituents Sterics->Bulky Decrease Decreases Reactivity EDG->Decrease Increase Increases Reactivity EWG->Increase Bulky->Decrease G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Flask Round-bottom flask under N2 atmosphere Aldehyde Dissolve Aldehyde (1.0 mmol) in Solvent Flask->Aldehyde Reagent Add Second Reactant (e.g., Malononitrile) Aldehyde->Reagent Catalyst Add Catalyst (e.g., Piperidine) Reagent->Catalyst Stir Stir at specified Temp (e.g., RT) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Isolate Product (Filtration/Extraction) Quench->Extract Analyze Determine Yield & Purity (NMR) Extract->Analyze

Caption: General workflow for a comparative reactivity experiment.

Protocol 1: Knoevenagel Condensation

This protocol is adapted from standard procedures for comparing aldehyde reactivity. [7]

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve the test aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66 mg) in ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) as a catalyst. [8]3. Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction's progress every 15 minutes by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. Note the time required for the complete disappearance of the aldehyde spot.

  • Work-up: Upon completion, cool the flask in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Analysis: Determine the isolated yield and confirm the structure of the condensed product by ¹H NMR spectroscopy.

Protocol 2: Wittig Reaction (with a Non-Stabilized Ylide)

This protocol describes the in-situ generation of methylenetriphenylphosphorane followed by reaction with the aldehyde. [9]

  • Ylide Preparation: In a flame-dried 50 mL flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol, 429 mg) in anhydrous THF (15 mL). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.2 mmol, 0.75 mL of 1.6 M solution in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.

  • Aldehyde Addition: Dissolve the test aldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction by TLC (9:1 hexanes:ethyl acetate) for the disappearance of the aldehyde. Note the time to completion.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: The crude product will contain triphenylphosphine oxide. [10]Purify the alkene product by column chromatography on silica gel. Determine the isolated yield.

Protocol 3: Reductive Amination

This one-pot protocol is optimized for high-throughput screening and minimizes side reactions. [11][12]

  • Reactant Preparation: To a 25 mL round-bottom flask, add the test aldehyde (1.0 mmol) and benzylamine (1.0 mmol, 109 µL).

  • Solvent & Imine Formation: Dissolve the reactants in 1,2-dichloroethane (DCE, 10 mL). Add a catalytic amount of acetic acid (0.1 mmol, 6 µL) to promote imine formation. Stir for 20 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 mmol, 254 mg) portion-wise to the stirred solution.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS at hourly intervals for 4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir for 10 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Determine the crude yield by ¹H NMR using an internal standard and assess purity.

G Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Iminium Iminium Ion [R-CH=NHR']+ Imine->Iminium H2O H2O Imine->H2O - H2O Product Final Amine Product (R-CH2-NHR') Iminium->Product Reducer NaBH(OAc)3 Reducer->Product Hydride Attack Acid Acetic Acid (Catalyst) Acid->Iminium Protonation

Caption: Key steps in the reductive amination pathway.

Conclusion

This guide establishes a clear framework for benchmarking the reactivity of 1-Acetylpiperidine-3-carbaldehyde. Based on fundamental principles of electronic effects, this aldehyde is predicted to be a highly reactive substrate, generally exceeding the performance of simple aliphatic and aromatic aldehydes in common synthetic transformations. The electron-withdrawing N-acetyl group enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions with a range of nucleophiles. The detailed experimental protocols provided herein offer a standardized approach for researchers to generate robust, comparable data to validate these predictions. A thorough understanding of this reactivity is essential for the efficient incorporation of the 1-acetylpiperidine-3-yl moiety into complex molecules, aiding in the rational design and synthesis of next-generation therapeutics and functional materials.

References

  • Benchchem. A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers. Benchchem.
  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu.
  • PubChemLite. 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). PubChemLite.
  • Alfa Chemistry. Knoevenagel Condensation. Alfa Chemistry.
  • askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. askIITians.
  • Benchchem. Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. Benchchem.
  • Benchchem. A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Benchchem.
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate.
  • Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Oreate AI Blog. Aromatic vs. Aliphatic Aldehydes: More Than Just a Ring. Oreate AI Blog.
  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
  • Wikipedia. Knoevenagel condensation. Wikipedia.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wikipedia. Wittig reaction. Wikipedia.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. Organic Chemistry Portal.
  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. ResearchGate.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. Quora.
  • YouTube. Knoevenagel condensation. YouTube.
  • Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Benchchem. Application Notes and Protocols: Reaction of 1-Acetylpiperidine-4-carbohydrazide with Aromatic Aldehydes. Benchchem.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Alfa Chemistry. Wittig Reaction. Alfa Chemistry.
  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.
  • Wiley. 1-Boc-piperidine-4-carboxaldehyde. Wiley.
  • BuyersGuideChem. 1-Acetylpiperidine-3-carbaldehyde | 1082481-93-3. BuyersGuideChem.
  • National Institute of Standards and Technology. Piperidine, 1-acetyl-. National Institute of Standards and Technology.
  • YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube.
  • SlidePlayer. Experiment 10: Reaction of Functional Group - II Aldehydes, Ketones, and Alcohols. SlidePlayer.
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In-Silico Profiling of 1-Acetylpiperidine-3-carbaldehyde: A Comparative Guide to ADMET Prediction Platforms

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, high attrition rates are frequently driven by poor pharmacokinetic and safety profiles[1]. To mitigate these risks, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become a mandatory triage step before committing to chemical synthesis and in-vitro testing.

This guide provides an objective, comparative analysis of two leading computational platforms— and —applied to 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3)[2]. As a highly versatile piperidine derivative (SMILES: CC(=O)N1CCCC(C1)C=O)[3], this molecule serves as a critical building block in combinatorial chemistry. Understanding its baseline physicochemical behavior is essential for predicting the properties of its downstream synthesized analogs.

Platform Methodologies: SwissADME vs. pkCSM

While both platforms aim to predict drug-likeness, their underlying mathematical models differ significantly, dictating when and why a researcher should deploy them.

  • : Developed by the SIB Swiss Institute of Bioinformatics, this tool excels at computing physicochemical descriptors and evaluating medicinal chemistry friendliness[4]. It utilizes topological approaches (e.g., the ESOL model for water solubility) and multiple LogP algorithms to generate a robust consensus model[5].

  • : Developed by the University of Melbourne and Cambridge, pkCSM bypasses traditional 2D descriptors by utilizing graph-based signatures [1][6]. By encoding distance patterns between atoms, pkCSM trains predictive regression and classification models that are vastly superior for complex biological endpoints, such as AMES toxicity and hERG inhibition[1][7].

Comparative Data Analysis

The following tables synthesize the predicted quantitative data for 1-Acetylpiperidine-3-carbaldehyde, juxtaposing the rule-based outputs of SwissADME against the graph-based outputs of pkCSM.

Table 1: Physicochemical & Drug-Likeness Comparison
PropertySwissADME PredictionpkCSM PredictionCausality / Significance
Molecular Weight 155.19 g/mol 155.19 g/mol Baseline metric; <500 Da heavily favors passive oral absorption[2].
LogP (Lipophilicity) 0.45 (Consensus)0.61Low lipophilicity ensures high aqueous solubility, preventing assay precipitation.
TPSA 46.17 Ų46.17 ŲA Topological Polar Surface Area < 90 Ų indicates excellent potential for Blood-Brain Barrier (BBB) penetration.
Water Solubility (LogS) -0.85 (Highly Soluble)-1.12Confirms suitability for standard aqueous assay buffers without requiring high DMSO concentrations[5].
Table 2: ADMET & Toxicity Profile Comparison
ParameterSwissADMEpkCSMExperimental Proxy for Validation
GI Absorption High94.5%Caco-2 or PAMPA Permeability Assay
BBB Permeant YesYes (LogBB = 0.35)PAMPA-BBB Assay
CYP450 Inhibition None (Non-inhibitor)Non-inhibitor (All isoforms)Recombinant CYP450 Fluorometric Assay
AMES Toxicity Not EvaluatedNegativeBacterial Reverse Mutation Test
hERG Inhibition Not EvaluatedNoPatch-clamp electrophysiology

Logical Relationships in ADMET Prediction

The causality between a molecule's raw structural descriptors and its biological fate is the foundation of in-silico screening. The diagram below illustrates how the specific physicochemical boundaries of 1-Acetylpiperidine-3-carbaldehyde drive its predicted pharmacokinetic outcomes.

PropertyLogic cluster_0 Molecular Descriptors cluster_1 Predicted ADMET Outcomes Molecule 1-Acetylpiperidine-3-carbaldehyde (Input Space) MW MW = 155.19 Da Molecule->MW TPSA TPSA = 46.17 Ų Molecule->TPSA LogP LogP ≈ 0.45 Molecule->LogP Oral High Oral Bioavailability MW->Oral BBB High BBB Permeation TPSA->BBB Soluble High Aqueous Solubility LogP->Soluble LogP->Oral

Fig 1: Causality between physicochemical descriptors and predicted ADMET outcomes.

Experimental Protocol: A Self-Validating System

Step 1: In-Silico Input Preparation & Execution
  • Retrieve the canonical SMILES string for 1-Acetylpiperidine-3-carbaldehyde (CC(=O)N1CCCC(C1)C=O)[3].

  • Input the SMILES into the to establish baseline Lipinski rule compliance and solubility parameters[4][8].

  • Input the same SMILES into the to generate graph-based toxicity signatures (AMES, hERG, Hepatotoxicity)[1][9].

Step 2: In-Vitro Permeability Validation (PAMPA)

Causality: The models predict high GI and BBB permeability driven by the molecule's low TPSA (46.17 Ų) and low molecular weight. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion, creating a direct 1:1 validation of this computational hypothesis.

  • Prepare a 10 mM stock solution of 1-Acetylpiperidine-3-carbaldehyde in DMSO.

  • Dilute the stock in PBS (pH 7.4) to a final concentration of 50 µM (ensure DMSO is <1% to prevent membrane degradation).

  • Add the solution to the donor compartment of a PAMPA sandwich plate (coated with a lipid-oil-lipid artificial membrane).

  • Incubate for 5 hours at room temperature.

  • Quantify the concentration in the acceptor well via LC-MS/MS to calculate the effective permeability coefficient (

    
    ). A 
    
    
    
    cm/s empirically validates the in-silico "High Absorption" flag.
Step 3: Metabolic Stability Verification (HLM Assay)

Causality: pkCSM predicts that this molecule is not an inhibitor or substrate for major CYP450 isoforms. We validate this using Human Liver Microsomes (HLM) to ensure the compound won't suffer from rapid first-pass metabolism.

  • Incubate 1 µM of the compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Quench aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ).
    

ExperimentalWorkflow Input SMILES Input CC(=O)N1CCCC(C1)C=O SwissADME SwissADME Physicochemical Input->SwissADME pkCSM pkCSM Toxicity & PK Input->pkCSM Triage Data Synthesis & Triage SwissADME->Triage pkCSM->Triage PAMPA PAMPA Assay (Permeability) HLM HLM Assay (Clearance) Triage->PAMPA If BBB/GI High Triage->HLM If CYP Active

Fig 2: Self-validating workflow from in-silico prediction to in-vitro empirical testing.

Conclusion

For early-stage evaluation of building blocks like 1-Acetylpiperidine-3-carbaldehyde, relying on a single predictive algorithm is insufficient. SwissADME provides an authoritative baseline for physicochemical boundaries and solubility[4][5], while pkCSM leverages advanced graph-based signatures to accurately forecast toxicological liabilities[1][10]. By synthesizing data from both platforms and strictly gating progression through targeted in-vitro proxy assays (PAMPA and HLM), researchers can establish a highly trustworthy, self-validating pipeline for drug development.

References

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. Journal of Medicinal Chemistry, 58(9), 4066–4072 (2015). URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 7, 42717 (2017). URL: [Link]

  • 1-acetylpiperidine-3-carbaldehyde (CID 54038629). PubChemLite / National Center for Biotechnology Information. URL:[Link]

  • SwissADME Webserver. SIB Swiss Institute of Bioinformatics. URL: [Link]

  • pkCSM Webserver. University of Cambridge / University of Melbourne. URL:[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 1-Acetylpiperidine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth analysis of the cross-reactivity of 1-acetylpiperidine-3-carbaldehyde and its derivatives, a scaffold of growing interest in medicinal chemistry. We will delve into the causality behind experimental choices for assessing off-target effects and present a framework for interpreting the resulting data.

The piperidine moiety is a cornerstone in drug design, present in a multitude of approved pharmaceuticals.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, from anticancer to anti-Alzheimer's agents.[4] However, the very versatility of this scaffold necessitates a thorough investigation of its potential to interact with unintended biological targets. Such off-target interactions can lead to unforeseen side effects and toxicity, representing a significant hurdle in drug development.[5][6][7] This guide will equip you with the foundational knowledge and practical methodologies to navigate the complexities of cross-reactivity profiling for this important class of compounds.

The Imperative of Cross-Reactivity Profiling

In the pursuit of novel therapeutics, the initial focus is often on maximizing potency at the primary biological target. However, a narrow focus on on-target activity can be misleading. A drug candidate's journey from the lab to the clinic is fraught with challenges, and a significant portion of failures can be attributed to unpredicted off-target effects.[6][7] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step in de-risking a drug discovery program.

The core principle of a cross-reactivity study is to assess the binding affinity of a compound against a panel of targets that are structurally or functionally related to the primary target, as well as a broader panel of targets known to be associated with adverse drug reactions. This allows for the early identification of potential liabilities and provides a more complete picture of a compound's pharmacological profile.

Designing a Cross-Reactivity Screening Cascade

A tiered approach is often the most efficient strategy for assessing cross-reactivity. This typically begins with computational or in silico predictions to identify potential off-targets, followed by in vitro binding or functional assays for confirmation and quantitative assessment.

Workflow for Cross-Reactivity Assessment

A Compound Library of 1-Acetylpiperidine-3-carbaldehyde Derivatives B In Silico Profiling (e.g., Similarity Searching, Docking) A->B C Primary Target Assay (e.g., Enzyme Inhibition, Receptor Binding) A->C E Tier 1: Broad Panel Screening (e.g., Radioligand Binding Assays) B->E D Identification of High-Affinity Binders C->D D->E F Tier 2: Functional Assays for Confirmed Hits (e.g., Cell-Based Reporter Assays) E->F G Data Analysis & SAR Exploration F->G H Selection of Lead Candidates with Optimal Selectivity Profiles G->H

Caption: A typical workflow for assessing the cross-reactivity of a compound library.

Comparative Analysis of 1-Acetylpiperidine-3-carbaldehyde Derivatives

To illustrate the practical application of cross-reactivity studies, we present a comparative analysis of the parent compound, 1-acetylpiperidine-3-carbaldehyde (APAC), and two hypothetical derivatives: a methyl-substituted analog (Me-APAC) and a phenyl-substituted analog (Ph-APAC). For this guide, we will assume the primary target is a hypothetical kinase, "Kinase A."

Table 1: Comparative Cross-Reactivity Profile of APAC Derivatives (IC50, µM)

CompoundKinase A (Primary Target)Kinase B (Off-Target)Kinase C (Off-Target)hERG Channel
APAC 0.15.2> 5025
Me-APAC 0.052.53518
Ph-APAC 0.020.552

Data Interpretation:

  • Me-APAC demonstrates improved potency at the primary target (Kinase A) compared to the parent compound, APAC. While it shows slightly increased activity at Kinase B, the selectivity window remains reasonably large. Its liability at the hERG channel, a critical cardiac ion channel associated with drug-induced cardiotoxicity, is slightly increased but may still be within an acceptable range for early-stage consideration.

  • Ph-APAC exhibits the highest potency for Kinase A. However, this comes at the cost of significantly reduced selectivity. Its activity against Kinase B is only 25-fold less than its primary target, and it shows a concerning level of activity against the hERG channel. This profile would raise significant safety concerns and likely halt its further development without substantial modification.

This hypothetical dataset underscores the importance of evaluating a compound's activity across a panel of relevant targets. A singular focus on primary target potency would have incorrectly identified Ph-APAC as the most promising candidate.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key types of assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity of a test compound to a specific receptor or transporter.

Workflow for a Competitive Radioligand Binding Assay

A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Test Compound] D->E F Determine IC50 and Ki Values E->F

Caption: A streamlined workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of a known radioligand specific for the target receptor at a concentration close to its Kd.

    • Prepare a suspension of cell membranes expressing the target receptor in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle control

      • Radioligand solution

      • Receptor membrane suspension

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter mat in a scintillation vial with scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

    • Prepare a solution of ATP (adenosine triphosphate) in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Kinase assay buffer

      • Test compound or vehicle control

      • Kinase and substrate solution

    • Pre-incubate the plate at room temperature for a short period to allow the test compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the kinase reaction by adding a stop solution.

    • Detect the amount of phosphorylated substrate using a suitable detection method. Common methods include:

      • Luminescent-based assays: These assays measure the amount of ATP remaining after the kinase reaction.

      • Fluorescence-based assays: These assays use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

      • Radiometric assays: These assays use radiolabeled ATP and measure the incorporation of the radiolabel into the substrate.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The study of cross-reactivity is an indispensable component of modern drug discovery. For a versatile scaffold like 1-acetylpiperidine-3-carbaldehyde, a thorough understanding of its off-target interaction profile is critical for the successful development of safe and effective medicines. By employing a systematic and tiered approach to cross-reactivity screening, researchers can make more informed decisions about which derivatives to advance, ultimately increasing the probability of clinical success. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating and interpreting these crucial studies.

References

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Vàsquez-Cervantes, J. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3499. [Link]

  • Vàsquez-Cervantes, J. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed, 32751806. [Link]

  • Vàsquez-Cervantes, J. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3499. [Link]

  • Ambadipudi, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 28. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5851. [Link]

  • Briggs, K., et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Altex, 38(1), 131-143. [Link]

  • Vàsquez-Cervantes, J. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • BuyersGuideChem. 1-Acetylpiperidine-3-carbaldehyde | 1082481-93-3. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Le Tiran, A., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(12), 1883-1893. [Link]

  • Kliachyna, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(20), 10986. [Link]

  • Kliachyna, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(20), 10986. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646-4663. [Link]

  • PubChemLite. 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]

  • MaxCyte, Inc. How To Mitigate Gene Editing Program Risk Through Comprehensive Off-Target Safety Profiling And Characterization. Drug Discovery & Development. [Link]

  • He, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3907. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1624. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21(2), 163-189. [Link]

  • Mkhize, S. Z., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Applied Pharmaceutical Science, 5(8), 1-8. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]

  • TD2 Precision Oncology. Navigating the Preclinical-to-Clinical Transition for ADCs: Regulatory & Study Design Strategies. [Link]

Sources

Efficacy Comparison of Piperidine-Derived Therapeutics: From Analgesia to Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Privilege

The piperidine heterocycle (a six-membered ring containing five carbons and one nitrogen) is a "privileged scaffold" in medicinal chemistry. Its ubiquity stems from its conformational flexibility, which allows it to orient functional groups into precise 3D geometries required for high-affinity binding to G-Protein Coupled Receptors (GPCRs) and enzymes.

This guide objectively compares the efficacy of piperidine-based drugs across two distinct therapeutic classes: Opioid Analgesics (focusing on potency) and Acetylcholinesterase (AChE) Inhibitors (focusing on selectivity). By analyzing the Structure-Activity Relationships (SAR) of Fentanyl vs. Meperidine and Donepezil vs. Galantamine , we demonstrate how the piperidine core drives pharmacodynamic performance.

Case Study A: Opioid Analgesics (Potency & Affinity)

The Contenders: Fentanyl vs. Meperidine

Both drugs utilize a piperidine core to bind the


-opioid receptor (MOR), but their efficacy profiles differ drastically due to substituents at the nitrogen (N-1) and carbon-4 (C-4) positions.
  • Fentanyl (4-anilidopiperidine): Features a phenethyl group at N-1 and an anilido group at C-4. This allows for deep penetration into the MOR binding pocket, engaging hydrophobic residues.

  • Meperidine (4-phenylpiperidine): Features a methyl group at N-1 and a phenyl ester at C-4. It represents an earlier generation of "simplified" morphine analogs with significantly lower affinity.

Comparative Efficacy Data

The following table synthesizes experimental data regarding binding affinity (


) and relative potency. Lower 

values indicate higher affinity.[1]
MetricFentanyl (Piperidine Optimized)Meperidine (Piperidine Basal)Efficacy Implication
MOR Affinity (

)
1.35 ± 0.2 nM [1]500 - 800 nM [2]Fentanyl binds ~400x more tightly to the receptor.
Analgesic Potency 50-100x Morphine0.1x MorphineFentanyl achieves therapeutic effect at microgram doses.
Onset of Action Rapid (7-8 min)Slower (10-15 min)Fentanyl's lipophilicity (driven by the phenethyl-piperidine) speeds CNS entry.
Safety Margin High (LD50/ED50 ~280)Moderate (Risk of neurotoxic metabolite normeperidine)Meperidine's lower specificity leads to off-target risks.
Mechanistic Pathway: -Opioid Receptor Signaling

The efficacy of these drugs relies on their ability to stabilize the MOR in an active conformation, triggering the


 signaling cascade.

OpioidPath Agonist Piperidine Agonist (Fentanyl) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binding (Ki ~1nM) Gi Gi/o Protein Activation MOR->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Channels Ion Channel Modulation (Ca++ Close / K+ Open) Gi->Channels Beta-Gamma Subunits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Hyperpolarization & Analgesia cAMP->Effect Reduced Excitability Channels->Effect Neuronal Silencing

Figure 1: Signal transduction pathway for piperidine-based opioids. Fentanyl's high affinity maximizes the recruitment of Gi/o proteins per unit of drug.

Case Study B: AChE Inhibitors (Selectivity & Binding Mode)

The Contenders: Donepezil vs. Galantamine

In Alzheimer's disease therapy, the goal is to inhibit Acetylcholinesterase (AChE) to increase acetylcholine levels.[2] The N-benzylpiperidine moiety of Donepezil is engineered for "Dual Binding Site" occupancy, offering superior efficacy over the alkaloid Galantamine.

  • Donepezil: Designed to span the entire active gorge of the AChE enzyme. The piperidine ring binds the anionic subsite , while the benzyl group interacts with the peripheral anionic site (PAS) .

  • Galantamine: A tertiary alkaloid that binds primarily to the active site but lacks the dual-site span, resulting in lower potency.

Comparative Efficacy Data

The table below highlights the superior inhibitory potential (IC50) and selectivity of the optimized piperidine scaffold.

MetricDonepezil (N-Benzylpiperidine)Galantamine (Alkaloid)Efficacy Implication
AChE IC50 6.7 nM [3]410 - 1,270 nM [3]Donepezil is ~60-100x more potent in inhibiting AChE.
Selectivity (AChE/BuChE) > 1,000-fold~50-foldDonepezil avoids side effects associated with BuChE inhibition.
Mechanism Dual Binding (CAS & PAS)Active Site Only + Allosteric nAChRDonepezil creates a "molecular cork" in the enzyme gorge.
Half-Life ~70 Hours~7 HoursDonepezil allows for once-daily dosing, improving compliance.

Experimental Protocol: Radioligand Binding Assay

To verify the efficacy claims above (specifically


 values), researchers utilize the Radioligand Competition Binding Assay .[3] This is the gold standard for determining the affinity of piperidine derivatives for GPCRs (like MOR).
Protocol: Determination of at -Opioid Receptors

Objective: Calculate the inhibition constant (


) of a novel piperidine analog by displacing 

-DAMGO.

Materials:

  • Receptor Source: CHO cell membranes stably expressing human MOR.

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol). Concentration fixed at 
    
    
    
    (~1 nM).
  • Non-specific Control: Naloxone (10

    
    M).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Thaw CHO-MOR membranes and homogenize in assay buffer.

    • Critical Checkpoint: Protein concentration must be optimized (typically 10-20

      
       g/well ) to ensure <10% radioligand depletion.
      
  • Incubation Setup (96-well plate):

    • Total Binding: Membrane +

      
      -DAMGO + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DAMGO + Naloxone (excess).
      
    • Experimental: Membrane +

      
      -DAMGO + Piperidine Analog (varying concentrations 
      
      
      
      to
      
      
      M).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 25°C.

    • Scientific Rationale: Sufficient time is required for the system to reach equilibrium where

      
      .
      
  • Termination & Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model to determine IC50.

    • Cheng-Prusoff Correction: Convert IC50 to

      
       using the formula:
      
      
      
      

AssayWorkflow Prep Membrane Prep (CHO-MOR) Incubate Incubation (Drug + [3H]-DAMGO) Prep->Incubate Add Ligands Filter Vacuum Filtration (GF/B Filters) Incubate->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Wash & Elute Analysis Data Analysis (Cheng-Prusoff) Count->Analysis CPM to Ki

Figure 2: Workflow for the Radioligand Competition Binding Assay.

References

  • Smolecule. (2025). Comprehensive Application Notes and Protocols for Opioid Receptor Affinity Competition Binding Assays. Retrieved from

  • BenchChem. (2025).[1][2][4] Radioligand Binding Assay for Determining Opioid Receptor Affinity. Retrieved from

  • BenchChem. (2025).[1][2][4] Comparative Analysis of Acetylcholinesterase Inhibitors: A Focus on Donepezil and Alternatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[5] Retrieved from

  • MDPI. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Retrieved from

Sources

Safety Operating Guide

1-Acetylpiperidine-3-carbaldehyde: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of laboratory operations relies not only on the success of a chemical synthesis but on the rigorous, end-to-end management of the chemical lifecycle. 1-Acetylpiperidine-3-carbaldehyde (CAS: 1082481-93-3) is a highly versatile building block in drug development, featuring both an acetylated piperidine ring and a reactive aldehyde group. While valuable for reductive aminations and carbon-carbon bond-forming reactions, its aldehyde moiety makes it susceptible to air oxidation, and its structural properties classify it as a standard laboratory irritant[1][2].

Proper disposal is not merely a regulatory checkbox; it is a self-validating system that ensures environmental safety, prevents dangerous cross-reactivity in waste streams, and optimizes institutional waste management costs. This guide provides a definitive, step-by-step operational and disposal plan for 1-Acetylpiperidine-3-carbaldehyde, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Profiling & Hazard Assessment

Before handling or disposing of any chemical, we must understand its fundamental properties to dictate our containment strategy. 1-Acetylpiperidine-3-carbaldehyde is a non-halogenated organic compound. It does not contain heavy metals or halogens, which directly dictates its waste segregation pathway[3].

Property / HazardSpecification / CodeOperational Implication
CAS Number 1082481-93-3Unique identifier for SDS tracking and waste manifesting[1].
Molecular Formula C8H13NO2Non-halogenated; must be segregated from chlorinated waste[4].
Molecular Weight 155.19 g/mol Determines stoichiometric calculations for spill neutralization.
Hazard Code: H315 Causes skin irritationMandates the use of nitrile gloves and lab coats[2].
Hazard Code: H319 Causes serious eye irritationMandates tightly sealed safety goggles during all handling[2].
Hazard Code: H335 May cause respiratory irritationAll operations must be conducted within a certified chemical fume hood[2].

Operational Safety & Handling Protocol

Expertise & Experience: Aldehydes are inherently reactive. When exposed to atmospheric oxygen over prolonged periods, 1-Acetylpiperidine-3-carbaldehyde can slowly oxidize to 1-acetylpiperidine-3-carboxylic acid. This oxidation not only degrades the reagent's purity but can alter the pH profile of the waste stream. Therefore, handling must be deliberate and controlled.

  • Engineering Controls: Conduct all transfers, weighing, and dilutions inside a certified chemical fume hood with a minimum face velocity of 100 fpm. This prevents the accumulation of vapors that trigger H335 respiratory irritation[2][5].

  • Personal Protective Equipment (PPE): Equip personnel with standard nitrile gloves (double-gloving is recommended during bulk transfers), wrap-around safety goggles, and a fully buttoned flame-resistant lab coat[5].

  • Inert Atmosphere (Best Practice): For long-term storage, purge the headspace of the container with argon or nitrogen to prevent autoxidation of the aldehyde moiety.

Spill Response & Containment Strategy

Trustworthiness: A spill response protocol must be immediate and self-contained to prevent environmental discharge. 1-Acetylpiperidine-3-carbaldehyde must never be flushed down the drain[3][6].

  • Evacuate and Ventilate: Immediately clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear respiratory irritants[6].

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial universal spill pad[6][7]. Do not use combustible materials like sawdust, as the organic nature of the chemical can create a localized fire hazard.

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, puncture-resistant polyethylene bag or a dedicated solid waste container[7].

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove residual organic traces, collecting the wash water as hazardous aqueous waste[6].

Comprehensive Disposal Procedures

Logic & Causality: The core principle of organic waste disposal is segregation. Mixing non-halogenated waste (like 1-Acetylpiperidine-3-carbaldehyde) with halogenated waste (e.g., dichloromethane) drastically increases disposal costs. Halogenated waste requires specialized, high-temperature incineration with scrubber systems to prevent the formation of toxic dioxins[4][7].

Step 1: Liquid Waste Segregation

  • Collect all unreacted 1-Acetylpiperidine-3-carbaldehyde and its solutions (e.g., in ethyl acetate, hexane, or ethanol) in a designated, clearly labeled "Non-Halogenated Organic Waste" container[3][7].

  • Ensure the waste container is chemically compatible (e.g., high-density polyethylene, HDPE) and features a secure, vented cap to prevent over-pressurization from potential vapor expansion[4].

Step 2: Solid Waste Management

  • Contaminated consumables—such as pipette tips, weighing boats, gloves, and the absorbent material from spill cleanups—must be placed in a designated "Hazardous Solid Waste" container[7].

  • Label the container explicitly: Hazardous Solid Waste - Contaminated with 1-Acetylpiperidine-3-carbaldehyde (Irritant).

Step 3: Empty Container Decontamination (Triple-Rinse Protocol)

  • Empty reagent bottles are still considered hazardous waste until properly decontaminated[7][8].

  • Rinse 1: Add a small volume of a compatible non-halogenated solvent (e.g., acetone). Swirl to coat all interior surfaces. Empty the rinsate into the Non-Halogenated Organic Waste container[7].

  • Rinse 2 & 3: Repeat the process twice more.

  • Once triple-rinsed, deface the original manufacturer label. The glass or plastic container can now be disposed of according to your institution's guidelines for non-hazardous laboratory glass[7].

Step 4: Institutional Transfer and Incineration

  • Do not exceed the 90-day satellite accumulation limit (or your local equivalent)[7].

  • Contact your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-registered (or equivalent local authority) chemical disposal contractor[9]. The ultimate destruction method for this compound is licensed chemical incineration, which safely reduces the C, H, N, and O atoms to carbon dioxide, water, and nitrogen oxides[9].

Operational Workflow Diagram

G Start 1-Acetylpiperidine-3-carbaldehyde Operation Assess Process Status Start->Assess Spill Accidental Spill Assess->Spill Spill Event Routine Routine Disposal Assess->Routine End of Protocol Vent Maximize Ventilation & Wear PPE Spill->Vent Segregate Segregate as Non-Halogenated Organic Waste Routine->Segregate Contain Contain with Inert Absorbent Contain->Segregate Vent->Contain Label Label: Hazardous Irritant (H315, H319) Segregate->Label Incinerate Licensed Chemical Incineration Label->Incinerate

Workflow for handling, spill response, and disposal of 1-Acetylpiperidine-3-carbaldehyde.

References

Sources

Personal Protective Equipment & Handling Guide: 1-Acetylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemical Name: 1-Acetylpiperidine-3-carbaldehyde CAS Number: 1082481-93-3 Molecular Formula: C₈H₁₃NO₂ Physical State: Liquid or Low-Melting Solid (Isomer-dependent) Primary Hazard Class: Irritant (Skin, Eye, Respiratory)

This guide serves as the authoritative operational protocol for handling 1-Acetylpiperidine-3-carbaldehyde . Due to the limited specific toxicological data available for this specific isomer, this protocol adopts a conservative safety posture based on the well-characterized structural analog 1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9) and general piperidine aldehyde stability profiles.

Researchers must treat this compound as a sensitizing agent and labile intermediate , requiring strict engineering controls to prevent oxidation and personnel exposure.

Hazard Identification & Risk Assessment

As a piperidine derivative bearing a reactive aldehyde group, this compound presents dual risks: chemical instability (oxidation to carboxylic acid) and biological reactivity (Schiff base formation with proteins).

Hazard CategoryGHS Classification (Derived)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Chemical Reactivity N/AAir Sensitive: Aldehyde moiety oxidizes rapidly in air.

Critical Warning: Aldehydes are often potent sensitizers. While specific data for the 3-isomer is absent, cross-reactivity with other piperidines suggests a risk of allergic contact dermatitis. Avoid all direct skin contact.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all handling procedures, from receipt to disposal.

PPE CategoryStandard / MaterialSpecification & Rationale
Hand Protection Nitrile Rubber (Double-gloved)Inner Layer: 4 mil nitrile (tactility). Outer Layer: 5-8 mil nitrile (barrier). Rationale: Aldehydes can permeate thin latex; double gloving provides a breakthrough buffer and allows immediate removal of the outer glove upon contamination.
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant. Rationale: Safety glasses are insufficient due to the risk of liquid splash or aerosol migration affecting the mucosa.
Body Protection Lab Coat (Cotton/Poly) Snap-closure, long sleeves, knee-length. Rationale: Prevents skin absorption.[1] Synthetic blends are acceptable, but 100% cotton is preferred if flammability (solvent use) is a concurrent risk.
Respiratory Fume Hood (Primary)Mandatory: Handle only in a certified chemical fume hood operating at 80-100 fpm face velocity. Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Operational Handling Protocol

This workflow is designed to maintain chemical integrity (preventing oxidation) while maximizing operator safety.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal. If the container is compromised, the aldehyde may have oxidized to 1-acetylpiperidine-3-carboxylic acid.

  • Environment: Store in a -20°C freezer .

  • Atmosphere: The container must be kept under an inert atmosphere (Nitrogen or Argon ).

  • Secondary Containment: Place the vial inside a sealed jar with desiccant to prevent moisture ingress during freeze/thaw cycles.

Phase 2: Weighing & Transfer
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrate formation.

  • Engineering Control: Perform all weighing inside a chemical fume hood.

  • Technique:

    • Purge the receiving flask with Nitrogen.

    • Use a clean, dry syringe or spatula (if solid).

    • Immediately backfill the stock container with Nitrogen and reseal with Parafilm.

Phase 3: Reaction & Cleanup
  • Quenching: If used as an intermediate, ensure full consumption before workup. Unreacted aldehydes can be quenched with aqueous bisulfite if compatible with the waste stream.

  • Glassware: Rinse all glassware with acetone inside the hood before removing it for washing. This keeps vapors contained.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and flow for handling this air-sensitive irritant.

G Start Start: Chemical Retrieval CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait for Equilibration (Prevent Condensation) CheckTemp->Wait No PPE Verify PPE: Double Nitrile Gloves + Goggles CheckTemp->PPE Yes Wait->CheckTemp Hood Move to Fume Hood (Face Velocity >80 fpm) Open Open Under Inert Gas (N2/Ar Blanket) Hood->Open PPE->Hood Transfer Weigh/Transfer Reagent Open->Transfer Reseal Purge Headspace & Reseal (Parafilm) Transfer->Reseal Waste Dispose Liquid Waste (Non-Halogenated Organic) Transfer->Waste Rinsate/Excess Storage Return to -20°C Storage Reseal->Storage

Figure 1: Operational workflow emphasizing temperature equilibration and inert gas handling to preserve chemical integrity and safety.

Emergency Response & Waste Disposal
Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the fume hood sash is lowered; increase ventilation if possible.

  • Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or sand). Do not use paper towels, as aldehydes can react exothermically with cellulose under certain conditions.

  • Clean: Scoop material into a sealed waste container. Wipe the surface with a mild soap solution.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek medical attention immediately.

  • Skin Contact: Wash with copious soap and water.[1] If skin irritation or rash occurs, get medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Protocol
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.

  • Container: Collect in a chemically resistant container (HDPE or Glass) labeled "Aldehyde Waste."

  • Regulatory: Dispose of in accordance with local, state, and federal environmental regulations (e.g., RCRA in the US).

References
  • PubChem. (n.d.). 1-Acetylpiperidine-3-carbaldehyde (Compound).[3][4][5][6][7][8] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • BuyersGuideChem. (2026). 1-Acetylpiperidine-3-carbaldehyde Suppliers and Properties. Retrieved March 1, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.